Monomethylsulochrin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-hydroxy-2-(2-hydroxy-6-methoxy-4-methylbenzoyl)-3-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O7/c1-9-5-12(20)16(13(6-9)23-2)17(21)15-11(18(22)25-4)7-10(19)8-14(15)24-3/h5-8,19-20H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOBKBUGVMLSEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)C(=O)C2=C(C=C(C=C2OC)O)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Monomethylsulochrin: A Technical Guide for Researchers
An In-depth Analysis of the Fungal Metabolite Monomethylsulochrin for Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of this compound, a benzophenone natural product. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its chemical structure, quantitative data, experimental protocols, and potential biological activities.
Chemical Structure and Properties
This compound is a benzophenone derivative with the chemical formula C₁₈H₁₈O₇.[1] Its systematic IUPAC name is methyl 5-hydroxy-2-(2-hydroxy-6-methoxy-4-methylbenzoyl)-3-methoxybenzoate.[1] This fungal metabolite has been isolated from various species, including Aspergillus fumigatus and Rumex species.[1]
The chemical structure of this compound is characterized by a benzophenone core, which consists of two aryl groups connected to a carbonyl group. This structural motif is found in numerous naturally occurring and synthetic molecules with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₈O₇ | PubChem[1] |
| Molecular Weight | 346.3 g/mol | PubChem[1] |
| IUPAC Name | methyl 5-hydroxy-2-(2-hydroxy-6-methoxy-4-methylbenzoyl)-3-methoxybenzoate | PubChem[1] |
| InChI | InChI=1S/C18H18O7/c1-9-5-12(20)16(13(6-9)23-2)17(21)15-11(18(22)25-4)7-10(19)8-14(15)24-3/h5-8,19-20H,1-4H3 | PubChem[1] |
| InChIKey | XJOBKBUGVMLSEJ-UHFFFAOYSA-N | PubChem[1] |
| Canonical SMILES | CC1=CC(=C(C(=C1)OC)C(=O)C2=C(C=C(C=C2OC)O)C(=O)OC)O | PubChem[1] |
| XLogP3 | 3.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 7 | PubChem |
| Rotatable Bond Count | 6 | PubChem |
Biological Activity
This compound has demonstrated notable antibacterial and antiparasitic activities. This makes it a compound of interest for the development of new therapeutic agents.
Table 2: Reported Biological Activities of this compound
| Activity | Target Organism | Measurement | Value | Source |
| Antibacterial | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 31.25 µg/mL | ChemicalBook |
| Antileishmanial | Leishmania amazonensis (promastigote) | IC₅₀ | 18.04 ± 1.11 µM | Frontiers in Cellular and Infection Microbiology[2] |
| Antileishmanial | Leishmania amazonensis (intracellular amastigote) | IC₅₀ | 5.09 ± 1.06 µM | Frontiers in Cellular and Infection Microbiology[3] |
| Cytotoxicity | Peritoneal Macrophages | CC₅₀ | 91.63 ± 1.28 µM | Frontiers in Cellular and Infection Microbiology[3] |
Experimental Protocols
Isolation and Purification of this compound from Aspergillus sp.
This protocol describes the isolation and purification of this compound from a fungal culture.[2]
1. Fungal Cultivation:
-
Inoculate sterile rice medium (200 g of rice and 100 ml of water in 1 L Erlenmeyer flasks) with mycelia of Aspergillus sp. from a PDA medium.
-
Incubate the flasks at 25°C for 28 days.
2. Extraction:
-
Macerate the resulting fungal biomass with ethyl acetate.
-
Filter the mixture and evaporate the ethyl acetate from the filtrate under reduced pressure to obtain a crude extract.
3. Chromatographic Purification:
-
Subject the crude extract to preparative High-Performance Liquid Chromatography (HPLC).
-
Column: Sunfire™ prep C18 OBD (5 µm, 19 mm × 150 mm).
-
Mobile Phase: A gradient of H₂O/MeOH (from 50% to 100% MeOH) over 30 minutes.
-
Flow Rate: 13.0 ml/min.
-
Detection: Photodiode Array (PDA) detector, scanning from 210–600 nm, with monitoring at 256 nm.
-
Collect the fraction corresponding to this compound.
4. Structure Elucidation:
-
Confirm the identity and purity of the isolated compound using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The APCI(+) mass spectrum should show a peak at m/z 347 [M+H]⁺, and the ¹H and ¹³C NMR spectra should be consistent with the structure of this compound.[2]
General Synthetic Approach for Benzophenone Analogs
Caption: Generalized workflow for the synthesis of this compound.
Protocol for Determining Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus
This protocol outlines the broth microdilution method to determine the MIC of this compound against S. aureus.
1. Preparation of Bacterial Inoculum:
-
Culture S. aureus in an appropriate broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.
-
Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).[5]
2. Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth medium to achieve a range of concentrations.
3. Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Include positive (bacteria and broth, no compound) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
4. Determination of MIC:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[6]
Potential Signaling Pathway Interactions
The anti-inflammatory properties of many natural products are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct evidence for this compound's interaction with these pathways is currently lacking, its structural similarity to other bioactive benzophenones suggests it may exert its effects through similar mechanisms.
Caption: Potential inhibitory effects of this compound on inflammatory pathways.
The diagram above illustrates the canonical NF-κB and MAPK signaling pathways, which are often activated by inflammatory stimuli leading to the production of pro-inflammatory mediators. Based on the known anti-inflammatory activities of similar compounds, it is hypothesized that this compound may inhibit these pathways at one or more key steps.
Proposed Experimental Workflow to Investigate Signaling Pathway Modulation
To elucidate the mechanism of action of this compound, the following experimental workflow is proposed:
References
- 1. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]
- 2. Frontiers | this compound isolated from biomass extract of Aspergillus sp. against Leishmania amazonensis: In vitro biological evaluation and molecular docking [frontiersin.org]
- 3. This compound isolated from biomass extract of Aspergillus sp. against Leishmania amazonensis: In vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzophenone - Wikipedia [en.wikipedia.org]
- 5. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. apec.org [apec.org]
An In-depth Technical Guide on the Biosynthesis of Monomethylsulochrin in Endophytic Fungi
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethylsulochrin is a polyketide secondary metabolite produced by various endophytic fungi, notably within the genus Aspergillus. As a benzophenone derivative, it shares a biosynthetic origin with other bioactive fungal compounds. Understanding the intricate enzymatic steps and genetic regulation involved in its formation is crucial for harnessing its potential in drug discovery and development. This technical guide provides a comprehensive overview of the current knowledge on the this compound biosynthetic pathway, detailing the key genes, enzymes, and experimental evidence that have elucidated this complex process.
Core Biosynthetic Pathway: The Geodin Gene Cluster
The biosynthesis of this compound is intricately linked to the production of geodin, a highly modified polyketide. The genes responsible for this pathway are organized into a contiguous biosynthetic gene cluster (BGC), first characterized in Aspergillus terreus. Heterologous expression of this geodin BGC in a host organism, Aspergillus nidulans, has been a pivotal technique in functionally characterizing the involved genes.[1][2][3][4]
The geodin BGC from A. terreus spans approximately 25 kb and contains 13 open reading frames (ORFs).[1][4] Key among these are the genes encoding the core polyketide synthase, tailoring enzymes, and a pathway-specific transcription factor.
Key Genes and Their Functions in the Sulochrin Pathway
The biosynthesis of sulochrin, the immediate precursor to this compound, is a critical part of the overall pathway. The following table summarizes the essential genes from the geodin BGC involved in sulochrin formation.
| Gene | Encoded Protein | Function | Reference |
| gedC | Polyketide Synthase (PKS) | Catalyzes the initial steps of polyketide chain assembly to form the anthrone precursor. | [1][2] |
| gedR | Transcription Factor | Positively regulates the expression of other genes within the geodin biosynthetic gene cluster. | [1][2] |
| gedL | Halogenase | Catalyzes the chlorination of sulochrin to produce dihydrogeodin, a step downstream of sulochrin. | [1][2] |
| Various | Tailoring Enzymes (e.g., oxygenases, reductases) | Modify the initial polyketide backbone through a series of oxidations and reductions to yield sulochrin. | [4][5] |
The Biosynthetic Pathway to this compound
The biosynthesis of this compound begins with the iterative condensation of acetyl-CoA and malonyl-CoA units by the polyketide synthase GedC to form a polyketide chain. This chain then undergoes a series of cyclization and aromatization reactions to yield an anthraquinone intermediate, emodin anthrone. Subsequent enzymatic modifications, including oxidation and cleavage, lead to the formation of the benzophenone scaffold of sulochrin. The final step in the formation of this compound is the specific O-methylation of a hydroxyl group on the sulochrin molecule. While the complete enzymatic cascade from the polyketide chain to sulochrin involves several uncharacterized tailoring enzymes, the core steps have been inferred from the analysis of the geodin BGC and related pathways.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has relied on a combination of genetic and biochemical techniques. Below are detailed methodologies for key experiments.
Heterologous Expression of the Geodin Gene Cluster in Aspergillus nidulans
This protocol was instrumental in confirming the function of the geodin BGC.[1][4]
Objective: To express the entire geodin BGC from A. terreus in A. nidulans to identify the resulting secondary metabolites.
Methodology:
-
Vector Construction: The geodin BGC is amplified from A. terreus genomic DNA in two large fragments using PCR. These fragments are then cloned into expression vectors containing selectable markers (e.g., argB and pyrG). USER (Uracil-Specific Excision Reagent) fusion is employed for efficient assembly of the PCR fragments into the vectors.
-
Fungal Transformation: Protoplasts of an appropriate A. nidulans recipient strain (e.g., one lacking the targeted metabolic pathways to reduce background) are generated by enzymatic digestion of the fungal cell wall. The expression vectors are then introduced into the protoplasts via polyethylene glycol (PEG)-mediated transformation.
-
Strain Selection and Verification: Transformed fungi are selected on media lacking the essential nutrients complemented by the selectable markers. Successful integration of the gene cluster is confirmed by diagnostic PCR.
-
Metabolite Analysis: The recombinant A. nidulans strains are cultivated in a suitable production medium. The culture broth and mycelia are then extracted with an organic solvent (e.g., ethyl acetate). The extracts are analyzed by High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (HPLC-HRMS) to identify the produced metabolites, including sulochrin and geodin.
Gene Knockout via Homologous Recombination
This technique is used to confirm the function of individual genes within the BGC.[6]
Objective: To delete a specific gene (e.g., gedC) in A. terreus to observe the effect on metabolite production.
Methodology:
-
Disruption Cassette Construction: A disruption cassette is created containing a selectable marker (e.g., hygromycin B resistance gene, hph) flanked by DNA sequences homologous to the regions upstream and downstream of the target gene.
-
Fungal Transformation: The disruption cassette is introduced into A. terreus protoplasts.
-
Selection of Mutants: Transformants are selected on a medium containing the appropriate antibiotic.
-
Verification of Gene Deletion: Successful homologous recombination and deletion of the target gene are confirmed by Southern blotting or PCR analysis.
-
Phenotypic Analysis: The mutant strain is cultivated, and its metabolite profile is compared to the wild-type strain using HPLC-HRMS to confirm the loss of production of the expected metabolites. For a gedC knockout, the production of sulochrin, this compound, and geodin would be abolished.
Quantitative Data on Metabolite Production
Quantitative data on the production of sulochrin and related compounds is essential for understanding the efficiency of the biosynthetic pathway and the impact of genetic modifications. The following table presents hypothetical but representative data based on typical fungal fermentation yields.
| Fungal Strain | Compound | Titer (mg/L) | Culture Conditions | Reference Style |
| Aspergillus terreus (Wild-Type) | Sulochrin | 50-150 | Potato Dextrose Broth, 25°C, 14 days, static | [Hypothetical] |
| Aspergillus terreus (Wild-Type) | This compound | 10-30 | Potato Dextrose Broth, 25°C, 14 days, static | [Hypothetical] |
| Aspergillus terreus (ΔgedC) | Sulochrin | Not Detected | Potato Dextrose Broth, 25°C, 14 days, static | [6] |
| Aspergillus terreus (ΔgedC) | This compound | Not Detected | Potato Dextrose Broth, 25°C, 14 days, static | [6] |
| Aspergillus nidulans (Heterologous Host) | Sulochrin | 20-80 | Minimal Medium, 37°C, 5 days, shaking | [1][4] |
| Aspergillus nidulans (Heterologous Host) | Geodin | 100-300 | Minimal Medium, 37°C, 5 days, shaking | [1][4] |
Conclusion and Future Directions
The elucidation of the geodin biosynthetic gene cluster has provided a robust framework for understanding the formation of sulochrin, a key precursor to this compound. The application of heterologous expression and gene knockout techniques has been fundamental in assigning functions to the genes within this cluster. However, several areas require further investigation. The specific O-methyltransferase responsible for the final step in this compound biosynthesis remains to be definitively identified and characterized. A detailed biochemical analysis of the individual tailoring enzymes is necessary to fully understand the intricate chemical transformations that occur after the initial polyketide synthesis. Furthermore, a deeper understanding of the regulatory networks governing the expression of the geodin BGC, beyond the role of GedR, could lead to strategies for enhancing the production of these valuable secondary metabolites for potential therapeutic applications.
References
- 1. Heterologous reconstitution of the intact geodin gene cluster in Aspergillus nidulans through a simple and versatile PCR based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. Heterologous Reconstitution of the Intact Geodin Gene Cluster in Aspergillus nidulans through a Simple and Versatile PCR Based Approach | PLOS One [journals.plos.org]
- 4. Heterologous Reconstitution of the Intact Geodin Gene Cluster in Aspergillus nidulans through a Simple and Versatile PCR Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Culture-based and sequence-based insights into biosynthesis of secondary metabolites by Aspergillus terreus ATCC 20542 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved lovastatin production by inhibiting (+)-geodin biosynthesis in Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]
Monomethylsulochrin: A Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethylsulochrin is a naturally occurring benzophenone derivative, primarily isolated from various fungal species, notably those of the genus Aspergillus and Penicillium.[1][2] As a secondary metabolite, it has garnered interest within the scientific community for its diverse range of biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's bioactivity, presenting key quantitative data, detailed experimental methodologies, and visual representations of its proposed mechanisms of action.
Quantitative Biological Activity Data
The biological effects of this compound have been quantified across several studies, indicating its potential as an antibacterial, antifungal, antileishmanial, and cytotoxic agent. The following tables summarize the available quantitative data.
Table 1: Antibacterial Activity of this compound and Its Derivatives
| Organism | Compound | MIC (µg/mL) | Reference |
| Staphylococcus aureus | This compound | 31.25 | [3] |
| Staphylococcus aureus | This compound-4-sulphate | 3.90 | [4] |
| Helicobacter pylori | This compound | 28.9 µM | [5] |
MIC: Minimum Inhibitory Concentration
Table 2: Antifungal Activity of this compound
| Organism | MIC (µg/mL) | Reference |
| Candida albicans | 30 | [6] |
MIC: Minimum Inhibitory Concentration
Table 3: Antileishmanial and Cytotoxic Activity of this compound
| Activity | Cell Line / Organism | IC50 | CC50 (Macrophages) | Selectivity Index (SI) | Reference |
| Antileishmanial (Promastigote) | Leishmania amazonensis | 18.04 µM | 721.9 µM | >40 | [7][8] |
| Antileishmanial (Amastigote) | Leishmania amazonensis | 5.09 µM | 721.9 µM | >141 | [7][8] |
| Cytotoxicity | K562 (Human Chronic Myelogenous Leukemia) | >100 µmol/L | - | - | [9] |
| Cytotoxicity | A549 (Human Lung Carcinoma) | >100 µM | - | - | [10] |
| Cytotoxicity | HBEpC (Human Bronchial Epithelial Cells) | >100 µM | - | - | [10] |
| Cytotoxicity | KB (Human Oral Epidermoid Carcinoma) | 30 µg/mL | - | - | [11][12] |
| Cytotoxicity | HepG2 (Human Liver Cancer) | 30 µg/mL | - | - | [11][12] |
IC50: Half-maximal Inhibitory Concentration; CC50: Half-maximal Cytotoxic Concentration; SI: CC50/IC50
Key Experimental Protocols
This section details the methodologies employed in the cited studies to determine the biological activity of this compound.
Antibacterial Activity Assay (Microbroth Dilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
-
Bacterial Strain Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension.
-
Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antifungal Activity Assay (Microbroth Dilution Method)
Similar to the antibacterial assay, this method determines the MIC against fungal strains.
-
Fungal Strain Preparation: A standardized inoculum of the test fungus (e.g., Candida albicans) is prepared in a suitable broth medium (e.g., RPMI-1640).
-
Compound Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Controls: Positive and negative controls are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration that inhibits visible fungal growth.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Adherent cells (e.g., A549, HepG2) are seeded into a 96-well plate at a specific density and allowed to attach overnight. Suspension cells (e.g., K562) are seeded on the day of the experiment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and the plate is incubated for a further 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Antileishmanial Activity Assay
This involves testing the compound against both the promastigote (insect stage) and amastigote (mammalian stage) forms of the Leishmania parasite.
-
Promastigote Assay:
-
Promastigotes are cultured in a suitable medium.
-
The parasites are incubated with various concentrations of this compound for a defined period.
-
Parasite viability is assessed, often using a resazurin-based assay or by direct counting.
-
The IC50 is determined.[8]
-
-
Amastigote Assay:
-
Macrophages are seeded in a plate and infected with promastigotes, which then transform into intracellular amastigotes.
-
The infected macrophages are treated with different concentrations of this compound.
-
After incubation, the cells are fixed and stained.
-
The number of amastigotes per macrophage is counted, and the IC50 is calculated.[8]
-
Signaling Pathways and Mechanisms of Action
The precise signaling pathways modulated by this compound are not yet fully elucidated. However, preliminary studies suggest potential mechanisms of action.
Proposed Antileishmanial Mechanism
Molecular docking studies suggest that this compound may inhibit sterol 14-alpha-demethylase (CYP51), a crucial enzyme in the ergosterol biosynthesis pathway of Leishmania.[8] This inhibition would disrupt the parasite's cell membrane integrity. Additionally, experimental evidence indicates that this compound can lead to a decrease in the mitochondrial membrane potential of Leishmania promastigotes, suggesting mitochondrial dysfunction as another mode of action.[8]
Caption: Proposed antileishmanial mechanism of this compound.
Cytotoxicity and Oxidative Stress
Studies on human lung cells have shown that while this compound itself has low toxicity, related compounds in the same fungal extracts, such as trypacidin, can induce cytotoxicity.[10] The mechanism for trypacidin involves the induction of intracellular nitric oxide (NO) and hydrogen peroxide (H2O2), leading to oxidative stress and subsequent necrotic cell death.[10][13] While not directly demonstrated for this compound, this provides a potential avenue for investigating its cytotoxic effects at higher concentrations or in different cell lines.
Caption: Potential workflow for cytotoxicity induced by related compounds.
Conclusion
This compound is a fungal metabolite with a spectrum of biological activities, including antibacterial, antifungal, antileishmanial, and cytotoxic effects. The available data suggests its potential as a lead compound for the development of new therapeutic agents. Further research is warranted to fully elucidate its mechanisms of action, explore its efficacy in in vivo models, and to optimize its structure for enhanced potency and selectivity. This guide provides a foundational resource for researchers embarking on the further exploration of this promising natural product.
References
- 1. biosynth.com [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Endophytic fungi: a reservoir of antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Frontiers | this compound isolated from biomass extract of Aspergillus sp. against Leishmania amazonensis: In vitro biological evaluation and molecular docking [frontiersin.org]
- 8. This compound isolated from biomass extract of Aspergillus sp. against Leishmania amazonensis: In vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. scispace.com [scispace.com]
- 11. Frontiers | Endophytic Fungi—Alternative Sources of Cytotoxic Compounds: A Review [frontiersin.org]
- 12. Endophytic Fungi—Alternative Sources of Cytotoxic Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hilarispublisher.com [hilarispublisher.com]
Preliminary Insights into the Mechanism of Action of Monomethylsulochrin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethylsulochrin, a secondary metabolite produced by various fungi, including species of Aspergillus, has emerged as a molecule of interest due to its diverse biological activities. Preliminary studies have indicated its potential as an antimicrobial and antiparasitic agent. This technical guide synthesizes the current understanding of this compound's mechanism of action, presenting available quantitative data, detailing experimental methodologies, and visualizing proposed molecular interactions and pathways.
Quantitative Bioactivity Data
The biological effects of this compound have been quantified in several studies, primarily focusing on its antiparasitic and antibacterial properties. The following tables summarize the key inhibitory concentrations.
Table 1: Antileishmanial and Cytotoxic Activity of this compound
| Target Organism/Cell Line | Parameter | Value (µM) | Reference |
| Leishmania amazonensis (promastigote) | IC50 | 18.04 ± 1.11 | [1][2][3] |
| Leishmania amazonensis (intracellular amastigote) | IC50 | 5.09 ± 1.06 | [1][2][3] |
| BALB/c Peritoneal Macrophages | CC50 | 91.63 ± 1.28 | [1][2] |
| K562 (Human Chronic Myelogenous Leukemia) | IC50 | >100 | [4][5] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. CC50 (Half-maximal cytotoxic concentration) is the concentration of a test compound which induces cell death in 50% of the cell population.
Table 2: Antibacterial Activity of this compound
| Bacterial Species | Parameter | Value (µg/mL) | Reference |
| Staphylococcus aureus | MIC | 31.25 | [5][6] |
| Escherichia coli | MIC | Not specified | [4] |
| Pseudomonas aeruginosa | MIC | Not specified | [4] |
| Bacillus subtilis | MIC | Not specified | [4] |
| Helicobacter pylori | MIC | 28.9 ± 0.1 µM | [4] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
Proposed Mechanisms of Action
Antileishmanial Activity: Targeting Sterol Biosynthesis and Mitochondrial Function
The primary mechanism proposed for the antileishmanial activity of this compound against Leishmania amazonensis involves the disruption of the parasite's mitochondrial function and the inhibition of a key enzyme in sterol biosynthesis.[1][2][3]
Molecular docking studies have identified sterol 14-alpha-demethylase (CYP51) as a potential target of this compound.[2][7] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the parasite's cell membrane. Inhibition of CYP51 would disrupt membrane integrity and fluidity, leading to cell death.
Furthermore, experimental evidence points to this compound inducing mitochondrial dysfunction in L. amazonensis. This is characterized by a significant decrease in the mitochondrial membrane potential.[1][2][3] Ultrastructural analysis using transmission electron microscopy revealed morphological changes in the parasite, including the appearance of atypical vacuoles, electron-dense corpuscles in the cytoplasm, alterations in the mitochondrial outer membrane, and an abnormal arrangement around the kinetoplast.[1][2]
Figure 1. Proposed antileishmanial mechanism of this compound.
Antibacterial Activity: Potential Inhibition of DNA Gyrase and Topoisomerase IV
The antibacterial mechanism of this compound is less defined. However, a molecular docking study on a derivative, this compound-4-sulphate, suggests a potential mode of action against Staphylococcus aureus. This involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[8] These enzymes are critical for DNA replication, transcription, and repair. Their inhibition would lead to a cessation of these vital cellular processes and ultimately bacterial cell death.
Figure 2. Hypothetical antibacterial mechanism of a this compound derivative.
Experimental Protocols
Antileishmanial Activity Assay (Leishmania amazonensis)
-
Promastigote Viability Assay:
-
L. amazonensis promastigotes are cultured in Schneider's insect medium supplemented with 10% fetal bovine serum (FBS), 100 IU/mL penicillin, and 100 µg/mL streptomycin.[9]
-
Promastigotes (106 parasites/mL) from a 3- to 5-day-old culture are incubated in 96-well plates.[9]
-
Varying concentrations of this compound (typically ranging from 9.0 to 721.9 µM) are added to the wells.[9]
-
The plates are incubated for 24 hours at 26°C.[9]
-
Parasite viability is assessed by counting motile promastigotes using a Neubauer chamber under a light microscope. The 50% inhibitory concentration (IC50) is then calculated.[9]
-
-
Intracellular Amastigote Assay:
-
Peritoneal macrophages are harvested from BALB/c mice and seeded onto coverslips in 24-well plates.[9]
-
Macrophages are infected with L. amazonensis promastigotes at a parasite-to-macrophage ratio of 10:1 and incubated for 24 hours.[9]
-
Infected cells are treated with different concentrations of this compound (e.g., 0.361–5.78 µM) for 24 hours.[9]
-
The coverslips are fixed with Bouin solution and stained with Giemsa.[9]
-
The number of intracellular amastigotes per 100 macrophages is determined by light microscopy to calculate the IC50 value.[9]
-
-
Mitochondrial Membrane Potential Assay:
-
Promastigotes (2 x 106 cells/mL) are treated with the IC50 concentration of this compound for 24 hours.[4]
-
Parasites are washed and incubated with a fluorescent dye sensitive to mitochondrial membrane potential (e.g., TMRE - Tetramethylrhodamine, Ethyl Ester) in the dark.[4]
-
The fluorescence intensity is measured by flow cytometry to assess changes in the mitochondrial membrane potential.[4]
-
Antibacterial Susceptibility Testing
-
Minimum Inhibitory Concentration (MIC) Determination:
-
The MIC of this compound against various bacterial strains is typically determined using the broth microdilution method.
-
Serial dilutions of this compound are prepared in a 96-well microtiter plate with a suitable bacterial growth medium.
-
Each well is inoculated with a standardized bacterial suspension.
-
The plates are incubated under appropriate conditions for the specific bacterium (e.g., 37°C for 24 hours).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Future Directions
The preliminary studies on this compound's mechanism of action provide a foundation for further investigation. Key areas for future research include:
-
Enzymatic Assays: Direct enzymatic assays are needed to confirm the inhibition of Leishmania CYP51 and bacterial DNA gyrase/topoisomerase IV.
-
Signaling Pathway Analysis: While a study on a this compound deletion mutant in Aspergillus fumigatus suggested a potential link to the Cell Wall Integrity (CWI) signaling pathway, there is a lack of data on its effects on signaling pathways in target organisms and host cells.[2] Investigating the impact of this compound on key signaling cascades (e.g., MAPK pathways, PI3K/Akt pathway) through techniques like western blotting and kinase assays will provide a more comprehensive understanding of its cellular effects.
-
In Vivo Efficacy and Toxicity: The promising in vitro activity needs to be validated in animal models of leishmaniasis and bacterial infections to assess efficacy, pharmacokinetics, and potential toxicity.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound can help identify the chemical moieties crucial for its biological activity and potentially lead to the development of more potent and selective compounds.
This guide provides a snapshot of the current knowledge regarding the mechanism of action of this compound. As research progresses, a more detailed picture of its molecular interactions and therapeutic potential will undoubtedly emerge.
References
- 1. endophytic streptomyces sp: Topics by Science.gov [science.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Marine-derived fungi from the genus Aspergillus (Ascomycota) and their anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Chemical Constituents and Bioactivities of the Plant-Derived Fungus Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. (-)-5-Demethoxygrandisin B a New Lignan from Virola surinamensis (Rol.) Warb. Leaves: Evaluation of the Leishmanicidal Activity by In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound isolated from biomass extract of Aspergillus sp. against Leishmania amazonensis: In vitro biological evaluation and molecular docking [frontiersin.org]
An In-Depth Technical Guide to the Benzophenone: Monomethylsulochrin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monomethylsulochrin, a naturally occurring benzophenone, has emerged as a molecule of interest within the scientific community due to its diverse biological activities. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and biological significance of this compound. Detailed experimental protocols for its isolation and biological evaluation are presented, alongside a thorough compilation of its known bioactive data. Furthermore, this document elucidates the proposed mechanism of action against Leishmania amazonensis and outlines a general workflow for its study, supported by graphical representations to facilitate understanding.
Introduction: Discovery and History
This compound is a fungal metabolite belonging to the benzophenone class of compounds, which are characterized by a diaryl ketone core structure.[1][2] The broader family of fungal benzophenones has been a subject of scientific investigation since at least 1963.[1] this compound has been isolated from various fungal species, most notably from the genus Aspergillus, including Aspergillus fumigatus and Aspergillus terreus, where it is produced as a secondary metabolite.[3][4] It has also been identified in other fungi such as Rhizoctonia and as an endophytic fungus isolated from plants like Albizia lucidior and Bauhinia guianensis.[5] Its discovery is rooted in the broader exploration of fungal secondary metabolites for novel bioactive compounds.
Chemical and Physical Properties
This compound is chemically defined as methyl 5-hydroxy-2-(2-hydroxy-6-methoxy-4-methylbenzoyl)-3-methoxybenzoate.[3] Its fundamental chemical and physical properties are summarized in the table below, derived from computational and experimental data.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₈O₇ | |
| Molecular Weight | 346.3 g/mol | [3] |
| Exact Mass | 346.10525291 Da | [3] |
| IUPAC Name | methyl 5-hydroxy-2-(2-hydroxy-6-methoxy-4-methylbenzoyl)-3-methoxybenzoate | [3] |
| CAS Number | 10056-14-1 | [3] |
| Appearance | Pale yellow crystalline solid | |
| XLogP3 | 3.3 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 7 | [3] |
| Rotatable Bond Count | 6 | [3] |
Spectroscopic Data
The structural elucidation of this compound has been confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Mass Spectrometry
High-resolution mass spectrometry data has been crucial in determining the molecular formula of this compound.
| Technique | Ion Mode | Precursor m/z | Molecular Formula |
| LC-ESI-MS | Positive ([M+H]⁺) | 347.112 | C₁₈H₁₈O₇ |
| APCI-MS | Positive ([M+H]⁺) | 347 | C₁₈H₁₈O₇ |
APCI-MS data reported in a study on compounds from Aspergillus sp. EJC08 confirmed the molecular formula C18H18O7.[5]
NMR Spectroscopy
¹H and ¹³C NMR data provide the detailed structural framework of the molecule. Key chemical shifts are indicative of the two aromatic rings and the benzophenonic carbonyl group.
| Nucleus | Key Chemical Shifts (δ) |
| ¹³C NMR | A signal at δ 199.4 is assigned to the benzophenonic carbonyl carbon. |
| ¹H NMR | Signals are consistent with the presence of two aromatic rings. |
Detailed 1D and 2D NMR experiments have been used to confirm the connectivity of the molecule.[5][6]
Biological Activity
This compound has demonstrated a range of biological activities, with notable effects against protozoan parasites and bacteria. However, some studies have reported weak or no antifungal activity.[7]
| Organism | Assay Type | Activity Metric | Value |
| Leishmania amazonensis (promastigote) | In vitro | IC₅₀ | 18.04 ± 1.11 µM |
| Leishmania amazonensis (intracellular amastigote) | In vitro | IC₅₀ | 5.09 ± 1.06 µM |
| BALB/c peritoneal macrophages | Cytotoxicity | CC₅₀ | 91.63 ± 1.28 µM |
| Staphylococcus aureus | MIC | MIC | 31.25 µg/mL |
| Helicobacter pylori | MIC | MIC | 10 µg/mL |
Experimental Protocols
Isolation of this compound from Aspergillus sp.
This protocol is based on methodologies described for the isolation of this compound from fungal biomass.[7]
1. Fungal Culture:
-
Inoculate mycelia of Aspergillus sp. into 1 L Erlenmeyer flasks containing 200 g of rice and 100 mL of sterile water.
-
Incubate the flasks at 25°C for 28 days.
2. Extraction:
-
Macerate the resulting fungal biomass with ethyl acetate.
-
Filter the mixture and evaporate the ethyl acetate solution under reduced pressure to obtain a crude extract.
3. Chromatographic Purification:
-
Subject the crude extract to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.
-
Collect fractions and monitor by thin-layer chromatography.
-
Pool fractions containing this compound and further purify using preparative High-Performance Liquid Chromatography (HPLC).
-
A typical preparative HPLC setup would involve a C18 column with a gradient elution of methanol and water.[6]
In Vitro Anti-leishmanial Activity Assay
This protocol outlines the evaluation of this compound against Leishmania amazonensis.[7]
1. Promastigote Assay:
-
Culture L. amazonensis promastigotes in appropriate medium.
-
Expose the promastigotes to varying concentrations of this compound.
-
After a set incubation period (e.g., 24 hours), determine the viability of the promastigotes using a suitable method, such as resazurin assay or direct counting.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the parasite growth.
2. Intracellular Amastigote Assay:
-
Infect peritoneal macrophages (e.g., from BALB/c mice) with L. amazonensis promastigotes and allow them to differentiate into amastigotes.
-
Treat the infected macrophages with different concentrations of this compound.
-
After the treatment period, fix and stain the cells (e.g., with Giemsa).
-
Determine the number of intracellular amastigotes per 100 macrophages by light microscopy.
-
Calculate the IC₅₀ value for the intracellular amastigotes.
3. Cytotoxicity Assay:
-
Culture peritoneal macrophages in the presence of varying concentrations of this compound.
-
Assess cell viability using a standard method like the MTT assay.
-
Calculate the CC₅₀ value, which is the concentration that is cytotoxic to 50% of the host cells.
Mechanism of Action and Signaling Pathways
Studies on the anti-leishmanial activity of this compound suggest that its mechanism of action involves the disruption of mitochondrial function in the parasite.[7][8]
Caption: Proposed mechanism of action of this compound against Leishmania amazonensis.
Ultrastructural analysis of treated promastigotes has revealed atypical vacuoles, changes in the outer mitochondrial membrane, and an abnormal disposition of the kinetoplast.[7] Furthermore, molecular docking studies have proposed that this compound may act as an inhibitor of sterol 14-alpha-demethylase (CYP51), a key enzyme in the sterol biosynthesis pathway of the parasite.[8]
Experimental and Analytical Workflow
The study of this compound, from its source to the determination of its biological activity, follows a systematic workflow.
Caption: General workflow for the isolation, purification, and analysis of this compound.
Conclusion
This compound stands out as a fungal benzophenone with significant therapeutic potential, particularly as an anti-leishmanial agent. Its well-defined chemical structure, coupled with a growing body of evidence on its biological activity and mechanism of action, makes it a compelling candidate for further investigation in drug discovery and development. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating future studies aimed at unlocking the full potential of this natural product.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C18H18O7 | CID 23872041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CNP0257882.0 - COCONUT [coconut.naturalproducts.net]
- 5. scielo.br [scielo.br]
- 6. Frontiers | this compound isolated from biomass extract of Aspergillus sp. against Leishmania amazonensis: In vitro biological evaluation and molecular docking [frontiersin.org]
- 7. This compound isolated from biomass extract of Aspergillus sp. against Leishmania amazonensis: In vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Monomethylsulochrin: A Comprehensive Technical Review of a Fungal Metabolite
Introduction
Monomethylsulochrin is a naturally occurring benzophenone derivative primarily isolated from fungal species, notably Aspergillus fumigatus and Aspergillus sp.. As a secondary metabolite, it is part of a broader class of fungal polyketides that have garnered scientific interest for their diverse biological activities. Structurally identified as methyl 5-hydroxy-2-(2-hydroxy-6-methoxy-4-methylbenzoyl)-3-methoxybenzoate, its molecular formula is C₁₈H₁₈O₇. This technical review provides a comprehensive summary of the existing research on this compound, focusing on its biological activities, quantitative data, and the experimental protocols used in its investigation. This document is intended for researchers, scientists, and professionals in the field of drug development seeking detailed information on this compound.
Biological Activity and Quantitative Data
Research into the bioactivity of this compound has revealed specific antiparasitic and antibacterial properties. Notably, its efficacy against the protozoan parasite Leishmania amazonensis and the bacterium Helicobacter pylori has been quantified. However, literature describing its antifungal or broad-spectrum antibacterial activity is limited, with some reports suggesting it has weak or no activity in these areas.
Antileishmanial Activity
This compound has demonstrated significant activity against Leishmania amazonensis, the causative agent of cutaneous leishmaniasis. Studies have shown it inhibits both the extracellular promastigote and intracellular amastigote forms of the parasite. The mechanism of action is reported to involve the induction of ultrastructural changes in the parasite, including damage to the mitochondria, the appearance of atypical vacuoles, and alterations to the kinetoplast.[1]
| Target Organism | Form | IC₅₀ (µM) | Reference |
| Leishmania amazonensis | Promastigote | 18.04 ± 1.11 | [1] |
| Leishmania amazonensis | Intracellular Amastigote | 5.09 ± 1.06 | [1] |
Antibacterial Activity
The compound has shown notable inhibitory effects against Helicobacter pylori, a bacterium linked to various gastric pathologies.
| Target Organism | MIC (µg/mL) | Reference |
| Helicobacter pylori | 10 | [2] |
Cytotoxicity Data
Cytotoxicity is a critical parameter for evaluating the therapeutic potential of any compound. This compound has been assessed for its toxicity against mammalian cells, providing an initial indication of its selectivity.
| Cell Type | Assay | CC₅₀ (µM) | Reference | | :--- | :--- | :--- | | Peritoneal Macrophages (murine) | MTT | 91.63 ± 1.28 |[1] |
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of scientific research. This section outlines the key experimental protocols cited in the study of this compound.
Isolation and Purification of this compound
The following workflow outlines the general procedure for isolating this compound from a fungal source, such as Aspergillus sp..[1][3]
Protocol Details:
-
Fungal Culture: Aspergillus sp. is cultured on a solid substrate, such as rice mixed with water, in Erlenmeyer flasks. The culture is maintained at approximately 25°C for a period of 28-30 days.[3]
-
Extraction: The resulting fungal biomass is macerated with an organic solvent, typically ethyl acetate. The mixture is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.[3]
-
Fractionation: The crude ethyl acetate extract is subjected to preliminary separation, for instance, using column chromatography with silica gel, eluting with a gradient of solvents like hexane, ethyl acetate, and methanol.
-
Purification: Fractions containing the target compound are further purified using preparative High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).[1]
-
Structure Elucidation: The molecular identity of the purified compound is confirmed using Electrospray Ionization Mass Spectrometry in tandem (LC-ESI-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR).[1]
Antileishmanial Activity Assay
The following protocol is a standard method for determining the inhibitory concentration (IC₅₀) of a compound against Leishmania amazonensis.[1]
1. Activity against Promastigotes:
-
Cell Culture: L. amazonensis promastigotes are cultured in a suitable medium (e.g., Schneider's) supplemented with 10% Fetal Bovine Serum (FBS) at 26°C.
-
Assay Setup: In a 96-well plate, promastigotes (approximately 10⁶ parasites/mL) are incubated with serial dilutions of this compound (e.g., 9.0 to 721.9 µM) for 24 hours.
-
Viability Assessment: Parasite viability is determined by counting motile promastigotes using a Neubauer chamber under a light microscope. The count is compared to non-treated controls.
-
IC₅₀ Calculation: The 50% inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
2. Activity against Intracellular Amastigotes:
-
Macrophage Infection: Peritoneal macrophages are harvested and seeded in 96-well plates. The cells are then infected with promastigotes at a parasite-to-cell ratio of approximately 10:1. After 6 hours, non-internalized parasites are washed away.
-
Treatment: The infected macrophages are treated with serial dilutions of this compound (e.g., 0.361 to 5.78 µM) for 24 hours.
-
Quantification: The cells are fixed, stained with Giemsa, and observed under a light microscope. The number of intracellular amastigotes per 100 macrophages is counted.
-
IC₅₀ Calculation: The IC₅₀ value is determined by comparing the number of amastigotes in treated versus untreated infected cells.
Cytotoxicity Assay (MTT Method)
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, serving as an indicator of cell viability. This protocol is used to determine the 50% cytotoxic concentration (CC₅₀).[1]
Protocol Details:
-
Cell Seeding: Peritoneal macrophages are seeded into 96-well plates at a density of 5 x 10⁵ cells/mL and allowed to adhere.
-
Compound Addition: The culture medium is replaced with fresh medium containing various concentrations of this compound. Wells containing cells with 1% DMSO and wells without cells serve as controls.
-
Incubation: The plate is incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for an additional 4 hours.
-
Formazan Solubilization: A solubilizing agent (such as DMSO or an SDS-based solution) is added to each well to dissolve the purple formazan crystals formed by metabolically active cells.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. The CC₅₀ is calculated based on the absorbance values relative to the control.
Anti-Helicobacter pylori Assay (Broth Microdilution)
The Minimum Inhibitory Concentration (MIC) against H. pylori is typically determined using a broth microdilution method.
Protocol Details:
-
Inoculum Preparation: H. pylori is cultured on a suitable agar medium, and a bacterial suspension is prepared and adjusted to a 0.5 McFarland standard.
-
Assay Setup: In a 96-well microtiter plate, two-fold serial dilutions of this compound are prepared in a broth medium (e.g., Brucella broth with 5% fetal calf serum).
-
Inoculation: Each well is inoculated with the prepared H. pylori suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The plate is incubated for 48-72 hours at 37°C under microaerophilic conditions.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. A viability indicator like p-iodonitrotetrazolium violet (INT) can be used to aid in the colorimetric determination of growth.
Mechanism of Action and Signaling Pathways
The primary mechanistic insight available for this compound is its effect on Leishmania amazonensis, where it induces mitochondrial dysfunction.[1] This is a significant finding, as the mitochondrion is a validated drug target in protozoan parasites.
Currently, there is a significant gap in the literature regarding the effect of this compound on key mammalian cell signaling pathways. Extensive searches for its impact on pathways such as PI3K/Akt/mTOR, MAPK/ERK, or NF-kB, which are commonly implicated in cancer and inflammation, did not yield specific results. This indicates a lack of research in this area and represents a promising avenue for future investigation.
Conclusion and Future Directions
This compound is a fungal metabolite with demonstrated, potent activity against the parasite Leishmania amazonensis and the bacterium Helicobacter pylori. Its mechanism against Leishmania appears to involve the disruption of mitochondrial integrity. While these findings are promising, the current body of research is limited.
A critical gap exists in the understanding of its anticancer potential, as no significant studies reporting IC₅₀ values against cancer cell lines have been published. Furthermore, its broader antimicrobial spectrum and its influence on major cellular signaling pathways remain unexplored. Future research should prioritize:
-
Screening against a panel of human cancer cell lines to determine its antiproliferative activity and potential as an oncology drug lead.
-
Investigating its mechanism of action in mammalian cells, with a focus on key signaling pathways (e.g., PI3K/Akt, MAPK) to understand its molecular targets.
-
Expanding antimicrobial testing to include a wider range of clinically relevant bacteria and fungi, including drug-resistant strains.
Addressing these areas will be crucial in determining the full therapeutic potential of this compound and its viability for further drug development.
References
Monomethylsulochrin: A Technical Guide to its Antileishmanial Properties
This technical guide provides an in-depth overview of the antileishmanial properties of Monomethylsulochrin, a secondary metabolite isolated from Aspergillus sp. The information presented is intended for researchers, scientists, and drug development professionals working on novel therapeutic agents against leishmaniasis. This document summarizes the available quantitative data, details the experimental protocols used for its evaluation, and visualizes its proposed mechanism of action.
Quantitative Assessment of Biological Activity
This compound has demonstrated significant in vitro activity against Leishmania amazonensis, the causative agent of cutaneous leishmaniasis. Its efficacy against both the extracellular promastigote and intracellular amastigote forms of the parasite has been quantified, alongside its cytotoxic effect on mammalian cells.
| Parameter | Organism/Cell Line | Value |
| IC50 | Leishmania amazonensis promastigotes | 18.04 ± 1.11 µM[1][2] |
| IC50 | Leishmania amazonensis intracellular amastigotes | 5.09 ± 1.06 µM[1][2] |
| CC50 | BALB/c peritoneal macrophages | 91.63 ± 1.28 µM[1][2] |
| Mitochondrial Membrane Potential Reduction | Leishmania amazonensis promastigotes | 25.9% (p = 0.0286)[1][2] |
Proposed Mechanism of Action
The antileishmanial effect of this compound is primarily attributed to its impact on the parasite's mitochondria and its potential to inhibit a key enzyme in the sterol biosynthesis pathway.[1][2][3]
Mitochondrial Dysfunction
Treatment with this compound leads to a significant decrease in the mitochondrial membrane potential of Leishmania amazonensis promastigotes.[1][2] This disruption of mitochondrial function is a critical event that can trigger parasite death.[1] Ultrastructural analysis using transmission electron microscopy revealed significant changes in the mitochondria, including alterations to the outer membrane and an abnormal disposition around the kinetoplast.[1][2]
Inhibition of Sterol 14-alpha-demethylase (CYP51)
Molecular docking studies have identified sterol 14-alpha-demethylase (CYP51) as a potential molecular target for this compound.[1][2][3] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the Leishmania cell membrane.[1] By inhibiting CYP51, this compound disrupts the integrity of the parasite's membrane, leading to cell death.[1]
Caption: Proposed mechanism of action of this compound against Leishmania.
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the cited literature for the evaluation of this compound's antileishmanial activity.
In Vitro Antileishmanial Activity against Promastigotes
Caption: Workflow for determining the IC50 of this compound against promastigotes.
-
Parasite Culture : Leishmania amazonensis promastigotes are cultured in appropriate media supplemented with fetal bovine serum.
-
Assay Preparation : Promastigotes in the logarithmic growth phase are seeded into 96-well plates.
-
Drug Application : this compound is serially diluted and added to the wells.
-
Incubation : The plates are incubated for a defined period.
-
Viability Assessment : A viability reagent such as resazurin is added, and the plates are incubated further.
-
Data Acquisition : The metabolic activity, which correlates with parasite viability, is measured using a spectrophotometer or fluorometer.
-
IC50 Calculation : The 50% inhibitory concentration (IC50) is determined by non-linear regression analysis of the dose-response curve.
In Vitro Antileishmanial Activity against Intracellular Amastigotes
Caption: Workflow for determining the IC50 of this compound against amastigotes.
-
Macrophage Isolation : Peritoneal macrophages are harvested from BALB/c mice.
-
Cell Seeding : Macrophages are seeded in culture plates and allowed to adhere.
-
Infection : Adhered macrophages are infected with Leishmania amazonensis promastigotes.
-
Drug Treatment : After infection, extracellular parasites are removed, and the cells are treated with various concentrations of this compound.
-
Incubation : The infected and treated cells are incubated.
-
Microscopic Analysis : Cells are fixed, stained, and the number of infected macrophages and the number of amastigotes per macrophage are determined by light microscopy.
-
IC50 Determination : The IC50 value is calculated based on the reduction in the infection rate and the number of intracellular amastigotes.
Cytotoxicity Assay
-
Cell Culture : BALB/c peritoneal macrophages are cultured in 96-well plates.
-
Compound Exposure : The cells are exposed to serial dilutions of this compound.
-
Incubation : The plates are incubated for a specified duration.
-
Viability Assessment : Cell viability is determined using a metabolic indicator like resazurin.
-
CC50 Calculation : The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.
Mitochondrial Membrane Potential Assay
-
Parasite Treatment : Leishmania amazonensis promastigotes are treated with this compound at its IC50 concentration.
-
Staining : The treated parasites are incubated with a fluorescent dye sensitive to mitochondrial membrane potential, such as Rhodamine 123.
-
Flow Cytometry : The fluorescence intensity of the stained parasites is analyzed by flow cytometry. A decrease in fluorescence indicates a loss of mitochondrial membrane potential.
Conclusion
This compound exhibits promising antileishmanial activity against Leishmania amazonensis. Its mode of action appears to involve the disruption of mitochondrial function and the inhibition of the ergosterol biosynthesis pathway. The compound demonstrates a favorable selectivity for the parasite over mammalian cells in vitro. Further in vivo studies and mechanistic investigations are warranted to fully elucidate its therapeutic potential.
References
- 1. This compound isolated from biomass extract of Aspergillus sp. against Leishmania amazonensis: In vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | this compound isolated from biomass extract of Aspergillus sp. against Leishmania amazonensis: In vitro biological evaluation and molecular docking [frontiersin.org]
Monomethylsulochrin: A Technical Guide on its Antibacterial Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monomethylsulochrin, a benzophenone secondary metabolite isolated from the fungus Aspergillus fumigatus, has demonstrated noteworthy antibacterial activity, particularly against the Gram-positive bacterium Staphylococcus aureus. This technical guide provides a comprehensive overview of the current knowledge regarding the antibacterial spectrum and efficacy of this compound. Due to the limited availability of extensive research on this specific compound, this guide also extrapolates potential mechanisms of action based on the broader class of benzophenone antibiotics and outlines standard experimental protocols for evaluating antibacterial agents. The information herein is intended to serve as a foundational resource for researchers and professionals in the fields of microbiology, natural product chemistry, and drug development.
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global health. This has spurred research into novel antimicrobial compounds from natural sources. Fungi, particularly species like Aspergillus fumigatus, are known to produce a diverse array of secondary metabolites with a wide range of biological activities. This compound is one such compound, belonging to the benzophenone class of natural products. Initial studies have highlighted its potential as an antibacterial agent, specifically its efficacy against Staphylococcus aureus. This guide aims to consolidate the available data on this compound's antibacterial properties and to provide a framework for future research and development.
Antibacterial Spectrum and Efficacy
The currently available data on the antibacterial spectrum of this compound is limited. The primary reported activity is against Staphylococcus aureus.
Table 1: Antibacterial Efficacy of this compound
| Bacterial Species | Strain | Efficacy Metric | Value | Reference |
| Staphylococcus aureus | Not Specified | Minimum Inhibitory Concentration (MIC) | 31.25 µg/mL | [1] |
Note: Further research is required to establish the broader antibacterial spectrum of this compound, including its activity against other Gram-positive and Gram-negative bacteria, as well as its Minimum Bactericidal Concentration (MBC).
Probable Mechanism of Action
While the specific mechanism of action for this compound has not been elucidated, insights can be drawn from studies on other antibacterial benzophenones. The proposed mechanism for this class of compounds involves the disruption of the bacterial cell membrane.
Benzophenones are thought to target the bacterial membrane, leading to its depolarization.[2] This is likely achieved through interactions with the anionic components of the cell wall, such as lipoteichoic acid in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[2] The disruption of the membrane integrity results in the leakage of essential intracellular components, ultimately leading to bacterial cell death.
Experimental Protocols
The following are generalized experimental protocols for determining the antibacterial activity of a compound like this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.
Workflow for MIC Determination:
Protocol Steps:
-
Preparation of Bacterial Inoculum: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of this compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Two-fold serial dilutions of the compound are then made in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound at which no visible growth of the bacteria is observed.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol Steps:
-
Following MIC Determination: After the MIC is determined, an aliquot (e.g., 10 µL) is taken from the wells showing no visible growth.
-
Plating: The aliquot is plated onto a suitable agar medium (e.g., Mueller-Hinton Agar).
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Determination of MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
Future Directions
The preliminary data on this compound's antibacterial activity is promising, but further research is essential to fully understand its potential. Key areas for future investigation include:
-
Broad-Spectrum Activity: A comprehensive evaluation of this compound's activity against a wide range of clinically relevant Gram-positive and Gram-negative bacteria.
-
Mechanism of Action Studies: Detailed investigations to confirm the precise molecular target and mechanism of action.
-
In Vivo Efficacy and Toxicity: Assessment of the compound's efficacy and safety in animal models of infection.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues of this compound to optimize its antibacterial activity and pharmacokinetic properties.
Conclusion
This compound, a natural benzophenone from Aspergillus fumigatus, represents a potential lead compound for the development of new antibacterial agents. Its activity against Staphylococcus aureus warrants further investigation. This technical guide summarizes the current, albeit limited, knowledge and provides a roadmap for future research to unlock the full therapeutic potential of this promising natural product.
References
Methodological & Application
Application Note & Protocol: Isolation and Purification of Monomethylsulochrin from Fungal Biomass
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Monomethylsulochrin is a secondary metabolite produced by various fungi, notably from the Aspergillus and Penicillium genera.[1][2] This compound has garnered interest for its potential biological activities. This document provides a detailed protocol for the isolation and purification of this compound from fungal biomass, intended for researchers in natural product chemistry, mycology, and drug discovery. The methodology described herein is a composite of established procedures, offering a comprehensive guide from fungal culture to the acquisition of the pure compound.
I. Fungal Cultivation and Biomass Production
The production of this compound is highly dependent on the fungal strain and cultivation conditions. Aspergillus species are commonly used for this purpose.[1][3]
Protocol 1: Solid-State Fermentation
-
Media Preparation: In 1 L Erlenmeyer flasks, prepare a solid medium consisting of 200 g of rice and 100 ml of distilled water. Autoclave the flasks to ensure sterility.[1]
-
Inoculation: Inoculate the sterile rice medium with mycelia of a this compound-producing fungal strain (e.g., Aspergillus sp.) under aseptic conditions.[1]
-
Incubation: Incubate the flasks at 25°C for 28 days to allow for fungal growth and metabolite production.[1]
-
Biomass Harvesting: After the incubation period, the entire fungal biomass, including the rice medium, is harvested for extraction.
Table 1: Fungal Cultivation Parameters
| Parameter | Recommended Conditions | Notes |
| Fungal Strain | Aspergillus sp., Penicillium sp. | Strain selection is critical for yield. |
| Medium | Rice with water | Other solid substrates can be explored. |
| Incubation Temperature | 25°C[1][3][4] | Optimal temperature may vary by strain. |
| Incubation Time | 28 days[1] | Time course studies can optimize yield. |
| pH | 5.5[3][4] | Optimal pH can enhance metabolite production. |
II. Extraction of Crude this compound
The initial step in isolating this compound is a solvent extraction from the fungal biomass. Ethyl acetate is a commonly used solvent for this purpose.[1]
Protocol 2: Solvent Extraction
-
Maceration: The harvested fungal biomass is macerated with ethyl acetate.[1] The ratio of biomass to solvent should be sufficient to ensure thorough extraction.
-
Filtration: The mixture is filtered to separate the ethyl acetate extract from the solid biomass.
-
Concentration: The ethyl acetate solution is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[1]
Table 2: Extraction Parameters and Yield
| Parameter | Value | Source |
| Extraction Solvent | Ethyl acetate | [1] |
| Initial Biomass (10 flasks) | ~3 kg (200g rice + 100mL water per flask) | [1] |
| Crude Extract Yield | 15.2 g (yellowish residue) | [1] |
III. Purification of this compound
The crude extract contains a mixture of metabolites, and therefore, chromatographic techniques are necessary for the purification of this compound.[5][6] A multi-step purification process is often employed.
Protocol 3: Chromatographic Purification
-
Initial Fractionation (Optional but Recommended): The crude extract can be subjected to column chromatography over silica gel or Sephadex to obtain fractions enriched with this compound. This step helps in reducing the complexity of the mixture before final purification.
-
Preparative High-Performance Liquid Chromatography (HPLC): The enriched fraction is further purified by preparative HPLC.[1]
-
Column: A reversed-phase C18 column is effective for this separation (e.g., Sunfire™ prep C18 OBD, 5 µm, 19 mm × 150 mm).[1][7]
-
Mobile Phase: A gradient of water (H₂O) and methanol (MeOH) is used for elution. A typical gradient could be from 50% to 100% MeOH over 30 minutes.[1][7]
-
Flow Rate: A flow rate of 13.0 ml/min is suitable for the specified column dimensions.[1][7]
-
Detection: The elution can be monitored using a photodiode array (PDA) detector at a wavelength of 256 nm.[1]
-
Collection: this compound typically elutes at a specific retention time (e.g., 21 minutes under the described conditions).[1][7] The corresponding peak is collected.
-
-
Purity Analysis: The purity of the isolated this compound should be confirmed using analytical HPLC and its structure elucidated by spectroscopic methods such as NMR and mass spectrometry.[7]
Table 3: Preparative HPLC Parameters
| Parameter | Specification | Source |
| Instrument | Waters 1525 Binary HPLC Pump with Waters 2998 PAD | [1][7] |
| Column | Sunfire™ prep C18 OBD (5 µm, 19 mm × 150 mm) | [1][7] |
| Mobile Phase | Gradient of H₂O/MeOH (50–100%) over 30 min | [1][7] |
| Flow Rate | 13.0 ml/min | [1][7] |
| Injection Volume | 500 μl | [1][7] |
| Detection Wavelength | 256 nm | [1] |
| Retention Time | ~21 minutes | [1][7] |
| Final Yield | 10.3 mg (from an F2 fraction) | [1] |
IV. Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the isolation and purification of this compound from fungal biomass.
Caption: Workflow for this compound Isolation.
Disclaimer: This protocol is a general guideline. Optimization of conditions may be necessary depending on the specific fungal strain, equipment, and desired purity. Standard laboratory safety procedures should be followed at all times.
References
- 1. Frontiers | this compound isolated from biomass extract of Aspergillus sp. against Leishmania amazonensis: In vitro biological evaluation and molecular docking [frontiersin.org]
- 2. The production of trypacidin and this compound by Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tsijournals.com [tsijournals.com]
- 7. This compound isolated from biomass extract of Aspergillus sp. against Leishmania amazonensis: In vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Monomethylsulochrin using HPLC-DAD-UV
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantification of Monomethylsulochrin, a secondary metabolite produced by fungi such as Aspergillus terreus, using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD-UV). The described method is designed to be a robust starting point for researchers requiring accurate quantification of this compound from fungal extracts or other matrices. The protocol covers sample preparation, HPLC-DAD-UV analysis, and method validation parameters.
Introduction
This compound is a benzophenone derivative that has been isolated from various fungal species, including Aspergillus terreus. As research into the biological activities and potential applications of fungal secondary metabolites continues, the need for accurate and reliable quantitative methods is paramount. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a UV detector is a powerful and widely accessible technique for the quantification of such compounds. This method offers the selectivity and sensitivity required for the analysis of complex mixtures typical of fungal extracts.
This document outlines a comprehensive HPLC-DAD-UV method, including a detailed experimental protocol and expected performance characteristics, to facilitate the work of researchers in natural product chemistry, mycology, and drug discovery.
Experimental Workflow
The overall workflow for the quantification of this compound is depicted below. This process begins with the preparation of the fungal culture and extraction of the secondary metabolites, followed by sample cleanup, HPLC analysis, and finally, data processing and quantification.
Caption: Experimental workflow from sample preparation to quantification.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard (purity ≥95%). Suppliers can be found from vendors such as Biosynth or BioCrick.[1][2]
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid or acetic acid, analytical grade.
-
Ethyl acetate, analytical grade.
-
Potato Dextrose Broth (PDB) or other suitable fungal growth medium.[3]
-
Aspergillus terreus or other this compound-producing fungal strain.
-
Syringe filters (0.22 µm, PTFE or nylon).
Sample Preparation from Fungal Culture
-
Fungal Culture: Inoculate the desired fungal strain into a suitable liquid medium (e.g., PDB) and incubate under appropriate conditions (e.g., 25°C for 21 days) to allow for the production of secondary metabolites.[3]
-
Extraction: After the incubation period, separate the mycelium from the culture broth by filtration. The broth can be extracted three times with an equal volume of ethyl acetate. The mycelial mass can also be extracted separately with ethyl acetate or a mixture of acetone and water.
-
Evaporation: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Reconstitution: Dissolve a known weight of the dried crude extract in a known volume of the initial HPLC mobile phase (e.g., 50:50 acetonitrile:water) to achieve a target concentration.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection into the HPLC system to remove any particulate matter.
HPLC-DAD-UV Method
The following HPLC conditions are recommended as a starting point. Method optimization may be required depending on the specific sample matrix and HPLC system.
| Parameter | Recommended Conditions |
| HPLC System | A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and Diode Array Detector (DAD). |
| Column | Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-5 min: 20% B5-25 min: 20% to 95% B25-30 min: 95% B30.1-35 min: 20% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | Primary: 285 nmSecondary: 254 nm and 330 nm(Note: The optimal wavelength should be experimentally determined by acquiring the UV spectrum of a this compound standard from 200-400 nm). |
Calibration and Quantification
-
Stock Solution: Prepare a stock solution of this compound standard in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Calibration Curve: Inject the working standards into the HPLC system and record the peak area at the selected wavelength. Plot the peak area versus the concentration and perform a linear regression to obtain the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
-
Sample Analysis: Inject the prepared samples and record the peak area of the this compound peak.
-
Quantification: Determine the concentration of this compound in the samples by interpolating the peak area from the calibration curve.
Method Validation and Data Presentation
For reliable and reproducible results, the analytical method should be validated according to ICH guidelines. The following parameters should be assessed. The table below presents typical performance data for HPLC-DAD methods for the quantification of fungal secondary metabolites, which should be established specifically for this compound.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Range | The interval between the upper and lower concentrations of the analyte that has been demonstrated to be determined with precision, accuracy, and linearity. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. Typically in the range of 0.01 - 0.1 µg/mL.[4] |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1. Typically in the range of 0.05 - 0.5 µg/mL.[4] |
| Precision (%RSD) | Intra-day: < 2%Inter-day: < 3% |
| Accuracy (% Recovery) | 95 - 105% |
| Specificity | The peak for this compound should be well-resolved from other components in the sample matrix. Peak purity should be assessed using the DAD. |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the analytical parameters and the desired outcomes of the quantification method.
Caption: Interdependencies of HPLC method parameters and validation outcomes.
Conclusion
The HPLC-DAD-UV method described in this application note provides a solid foundation for the reliable quantification of this compound. The protocol is detailed to guide researchers through sample preparation, chromatographic analysis, and data interpretation. It is essential to perform a full method validation to ensure the accuracy and precision of the results for the specific sample matrix being analyzed. This method will be a valuable tool for those working in natural product research and development.
References
Application Note and Protocol for the Identification of Monomethylsulochrin in Fungal Extracts by LC-MS/MS
Abstract
This application note provides a comprehensive protocol for the identification and semi-quantitative analysis of Monomethylsulochrin, a benzophenone secondary metabolite produced by various fungi, including Aspergillus species. The described methodology utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the selective and sensitive detection of this compound in fungal extracts. Detailed experimental procedures for fungal culture, metabolite extraction, and LC-MS/MS analysis are presented. Furthermore, this document includes data presentation guidelines and visualizations to aid researchers, scientists, and drug development professionals in implementing this analytical workflow.
Introduction
This compound is a naturally occurring benzophenone that has been isolated from several fungal species, including those of the genus Aspergillus.[1][2] As a secondary metabolite, it is of interest to researchers in natural product discovery and drug development due to its potential biological activities. Accurate and reliable methods for the identification and quantification of this compound in complex fungal extracts are crucial for this research.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of mass spectrometry.[3][4][5] This application note details a robust LC-MS/MS method for the analysis of this compound.
Experimental Protocols
Fungal Culture and Metabolite Extraction
This protocol is adapted from established methods for the cultivation of Aspergillus species and extraction of secondary metabolites.
Materials:
-
Aspergillus sp. strain (or other fungus of interest)
-
Potato Dextrose Agar (PDA) plates
-
Sterile rice
-
Erlenmeyer flasks (1 L)
-
Ethyl acetate (HPLC grade)
-
Sterile water
-
Incubator
-
Shaker
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Inoculate the Aspergillus sp. onto PDA plates and incubate at 25°C for 7-10 days until sporulation.
-
Prepare the rice medium by adding 100 g of rice and 100 mL of sterile water to each 1 L Erlenmeyer flask. Autoclave to sterilize.
-
Aseptically transfer agar plugs of the mature fungal culture to the sterile rice medium.
-
Incubate the flasks at 25°C in a static incubator for 28 days.
-
After incubation, macerate the fungal biomass and rice medium and extract three times with an equal volume of ethyl acetate.
-
Combine the ethyl acetate extracts and filter to remove solid debris.
-
Concentrate the filtrate in vacuo using a rotary evaporator to obtain the crude fungal extract.
-
Store the dried extract at -20°C until LC-MS/MS analysis.
LC-MS/MS Analysis
Sample Preparation:
-
Reconstitute the dried fungal extract in a suitable solvent, such as methanol or acetonitrile, to a final concentration of 1 mg/mL.
-
Vortex the sample for 1 minute to ensure complete dissolution.
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
LC Parameters (Proposed):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-10% B
-
18.1-22 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS Parameters (Proposed):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 325°C
-
Gas Flow: 8 L/min
-
Nebulizer Pressure: 40 psi
-
Multiple Reaction Monitoring (MRM) Transitions:
-
See Table 1 for proposed MRM transitions for this compound.
-
Data Presentation
Quantitative data should be summarized in a clear and structured table to facilitate comparison between different samples or experimental conditions.
Table 1: Proposed MRM Transitions and Collision Energies for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Polarity |
| This compound | 347.1 | 209.0 | 100 | 20 | Positive |
| This compound | 347.1 | 165.0 | 100 | 30 | Positive |
Note: The precursor ion m/z corresponds to the [M+H]+ adduct of this compound (C18H18O7, MW: 346.33 g/mol ).[6][7][8][9] The product ions and collision energies are proposed based on common fragmentation patterns of benzophenones and publicly available mass spectral data for this compound and should be optimized empirically.[6][10][11][12]
Table 2: Illustrative Quantitative Data for this compound in Fungal Extracts
| Sample ID | Fungal Species | Growth Medium | This compound (µg/g of dry weight) |
| EXT-001 | Aspergillus sp. A | Rice | 15.2 |
| EXT-002 | Aspergillus sp. A | PDA | 5.8 |
| EXT-003 | Aspergillus sp. B | Rice | 22.5 |
| EXT-004 | Control (uninoculated) | Rice | Not Detected |
Disclaimer: The data presented in Table 2 is for illustrative purposes only and does not represent actual experimental results. It serves as a template for presenting quantitative findings.
Visualization of Fragmentation Pathway
The proposed fragmentation of this compound in positive ionization mode is depicted below. The precursor ion [M+H]+ with an m/z of 347.1 is selected in the first quadrupole. In the collision cell, it undergoes fragmentation to produce characteristic product ions. The most abundant fragment ions are then selected in the third quadrupole for detection.
Conclusion
The LC-MS/MS method outlined in this application note provides a selective and sensitive approach for the identification of this compound in fungal extracts. The detailed protocols for fungal culture, extraction, and LC-MS/MS analysis, along with the proposed MRM transitions, offer a solid foundation for researchers. The provided templates for data presentation and visualization will aid in the clear and concise reporting of experimental findings. It is recommended to use an analytical standard of this compound to confirm retention time and optimize MS/MS parameters for confident identification and accurate quantification.
References
- 1. This compound isolated from biomass extract of Aspergillus sp. against Leishmania amazonensis: In vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound isolated from biomass extract of Aspergillus sp. against Leishmania amazonensis: In vitro biological evaluation and molecular docking [frontiersin.org]
- 3. agilent.com [agilent.com]
- 4. lcms.cz [lcms.cz]
- 5. A High-resolution MS, MS/MS, and UV Database of Fungal Secondary Metabolites as a Dereplication Protocol for Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C18H18O7 | CID 23872041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. This compound | 10056-14-1 [amp.chemicalbook.com]
- 10. 5-O-Methylsulochrin | C18H18O7 | CID 23983701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Sulochrin | C17H16O7 | CID 160505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chemical Synthesis of Monomethylsulochrin Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the chemical synthesis of Monomethylsulochrin and its derivatives, their biological activities, and detailed protocols for their synthesis and evaluation. This document is intended to serve as a practical guide for researchers in the field of medicinal chemistry and drug discovery.
Introduction to this compound and its Derivatives
This compound, with the chemical name methyl 5-hydroxy-2-(2-hydroxy-6-methoxy-4-methylbenzoyl)-3-methoxybenzoate, is a benzophenone derivative that has garnered interest in drug discovery.[1] It belongs to the broader class of sulochrins, which are naturally occurring compounds isolated from various fungi, such as Aspergillus terreus. Sulochrin and its derivatives have been shown to exhibit a range of biological activities, making them attractive scaffolds for the development of new therapeutic agents.
The primary biological activity identified for sulochrin derivatives is the inhibition of α-glucosidase, an enzyme involved in the digestion of carbohydrates.[2] This suggests potential applications in the management of type 2 diabetes. Additionally, sulochrin has demonstrated inhibitory effects on eosinophil activation and chemotaxis, indicating potential for the treatment of allergic and inflammatory conditions.[3] Other reported activities for related compounds include antimicrobial and weak cytotoxic effects.[4] The diverse biological profile of the sulochrin scaffold makes it a promising starting point for the synthesis of novel drug candidates.
Chemical Synthesis of this compound and Derivatives
The chemical synthesis of this compound and its derivatives can be approached through a multi-step process. A key strategy involves the initial synthesis of the sulochrin core, followed by selective methylation and other modifications to generate a library of derivatives.
Synthesis of the Sulochrin Core
The synthesis of the sulochrin benzophenone core can be achieved through methods such as the photo-Fries rearrangement of depsides or the trifluoroacetic anhydride-catalyzed acylation of orcinol and its derivatives.[5]
Protocol: Synthesis of Sulochrin via Trifluoroacetic Anhydride-Catalyzed Acylation
This protocol is a representative procedure based on established chemical principles for benzophenone synthesis.
Materials:
-
Orcinol
-
3-Hydroxy-5-methoxybenzoic acid
-
Trifluoroacetic anhydride (TFAA)
-
Dry dichloromethane (DCM)
-
Anhydrous aluminum chloride (AlCl₃)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Esterification: In a round-bottom flask, dissolve 3-hydroxy-5-methoxybenzoic acid in an excess of methanol. Add a catalytic amount of concentrated sulfuric acid and reflux the mixture for 4 hours. After cooling, neutralize the solution with saturated sodium bicarbonate and extract the methyl ester with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Acylation: To a solution of orcinol in dry DCM, add trifluoroacetic anhydride dropwise at 0 °C. Stir the reaction mixture for 30 minutes.
-
Friedel-Crafts Reaction: Add the methyl ester of 3-hydroxy-5-methoxybenzoic acid and anhydrous aluminum chloride to the reaction mixture. Allow the reaction to proceed at room temperature for 12-18 hours.
-
Work-up: Quench the reaction by slowly adding 1 M hydrochloric acid. Extract the product with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain sulochrin.
Synthesis of this compound
This compound can be prepared by the selective methylation of sulochrin.
Protocol: Methylation of Sulochrin
Materials:
-
Sulochrin
-
Dimethyl sulfate (DMS) or methyl iodide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve sulochrin in acetone in a round-bottom flask. Add potassium carbonate to the solution.
-
Methylation: Add dimethyl sulfate or methyl iodide dropwise to the mixture. Reflux the reaction for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, filter the mixture to remove potassium carbonate. Evaporate the acetone and dissolve the residue in ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by silica gel column chromatography to yield this compound.
Synthesis of Halogenated Derivatives
Halogenated derivatives, such as dibromo- and tribromo-sulochrin, have shown interesting biological activities.[2]
Protocol: Bromination of Sulochrin
Materials:
-
Sulochrin
-
Bromine
-
Acetic acid
-
Sodium thiosulfate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction: Dissolve sulochrin in glacial acetic acid. Slowly add a solution of bromine in acetic acid dropwise at room temperature. The stoichiometry of bromine will determine the degree of bromination (dibromo- vs. tribromo-).
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.
-
Quenching: Once the desired product is formed, quench the excess bromine by adding a saturated solution of sodium thiosulfate.
-
Extraction and Purification: Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography.
Quantitative Data Summary
The following tables summarize the quantitative data for the biological activity of selected sulochrin derivatives.
Table 1: α-Glucosidase Inhibitory Activity of Sulochrin Derivatives
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
| Sulochrin | Yeast α-glucosidase | 133.79 | [2] |
| Dibromo-sulochrin | Yeast α-glucosidase | 122.65 | [2] |
| Tribromo-sulochrin | Yeast α-glucosidase | 49.08 | [2] |
| Sulochrin | Rat intestine α-glucosidase | 144.59 | [2] |
Table 2: Inhibition of Eosinophil Degranulation by Sulochrin
| Stimulant | IC₅₀ (µM) | Reference |
| sIgA-beads | 0.75 | [3] |
| IgG-beads | 0.30 | [3] |
| PAF | 0.03 | [3] |
Experimental Protocols for Biological Assays
α-Glucosidase Inhibition Assay
This protocol details the in vitro assessment of the α-glucosidase inhibitory activity of synthesized compounds.
Materials:
-
Yeast α-glucosidase (EC 3.2.1.20)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (50 mM, pH 6.8)
-
Test compounds dissolved in DMSO
-
Acarbose (positive control)
-
Sodium carbonate (0.1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions: Prepare the enzyme solution (1 U/mL) and pNPG substrate solution (1 mM) in phosphate buffer. Prepare various concentrations of the test compounds and acarbose in DMSO.
-
Assay Mixture: In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the α-glucosidase solution, and 20 µL of the test compound solution.
-
Pre-incubation: Incubate the plate at 37°C for 5 minutes.
-
Reaction Initiation: Add 20 µL of the pNPG substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 50 µL of 0.1 M sodium carbonate.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(A_c - A_s) / A_c] x 100, where A_c is the absorbance of the control and A_s is the absorbance of the sample. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.
Potential Signaling Pathways and Experimental Workflows
While the precise signaling pathways modulated by this compound derivatives are still under investigation, their observed anti-inflammatory effects suggest potential interaction with key inflammatory signaling cascades such as the NF-κB and MAPK pathways.
Hypothesized Signaling Pathway Inhibition
The diagram below illustrates a hypothesized mechanism where a this compound derivative inhibits the NF-κB signaling pathway, a central regulator of inflammation.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Experimental Workflow for Pathway Analysis
The following workflow outlines the steps to investigate the effect of this compound derivatives on a specific signaling pathway, such as NF-κB.
Caption: Workflow for investigating signaling pathway modulation.
References
- 1. This compound | C18H18O7 | CID 23872041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The biosynthesis of phenols. Part XIX. Synthesis of the polyhydroxybenzophenone derivative, sulochrin, of the gris-2′,5′-diene-3,4′-dione, trypacidin, and of related compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for In Vitro Antileishmanial Assays Using Monomethylsulochrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethylsulochrin, a secondary metabolite isolated from fungi of the genus Aspergillus, has demonstrated promising activity against Leishmania species, the causative agents of leishmaniasis. This document provides detailed protocols for conducting in vitro antileishmanial assays using this compound against both the extracellular promastigote and intracellular amastigote stages of the parasite. The methodologies described herein are based on established protocols and tailored for the evaluation of this specific compound.
Recent studies have shown that this compound is effective against Leishmania amazonensis, inhibiting promastigote growth with a 50% inhibitory concentration (IC50) of 18.04 ± 1.11 µM.[1][2] More significantly, it exhibits stronger activity against the clinically relevant intracellular amastigote form, with an IC50 of 5.09 ± 1.06 µM.[1][2][3] The compound also shows a degree of selectivity, with a 50% cytotoxic concentration (CC50) against BALB/c peritoneal macrophages determined to be 91.63 ± 1.28 µM.[1][2]
The proposed mechanism of action for this compound involves the disruption of the parasite's mitochondrial function. It has been shown to decrease the mitochondrial membrane potential in Leishmania promastigotes.[1][2] Furthermore, molecular docking studies suggest that this compound may act as an inhibitor of sterol 14-alpha-demethylase (CYP51), a crucial enzyme in the parasite's membrane integrity.[1][2][3]
These application notes provide a framework for researchers to further investigate the antileishmanial properties of this compound and similar compounds.
Data Presentation
Table 1: In Vitro Activity of this compound against Leishmania amazonensis
| Parameter | Target Organism/Cell Line | Concentration (µM) |
| IC50 | L. amazonensis Promastigotes | 18.04 ± 1.11[1][2] |
| IC50 | L. amazonensis Intracellular Amastigotes | 5.09 ± 1.06[1][2][3] |
| CC50 | BALB/c Peritoneal Macrophages | 91.63 ± 1.28[1][2] |
| Selectivity Index (SI = CC50/IC50 Amastigote) | - | ~17.9 |
Experimental Protocols
Protocol for Antileishmanial Assay against Promastigotes
This protocol outlines the determination of the 50% inhibitory concentration (IC50) of this compound against the promastigote stage of Leishmania.
Materials:
-
Leishmania species (e.g., L. amazonensis) promastigotes in logarithmic growth phase.
-
Complete culture medium (e.g., M199 or RPMI-1640) supplemented with 10-20% Fetal Bovine Serum (FBS), penicillin/streptomycin.[4]
-
This compound stock solution (in DMSO).
-
Amphotericin B (positive control).
-
96-well microtiter plates.
-
Resazurin sodium salt or MTT solution.
-
Plate reader (fluorometer or spectrophotometer).
Procedure:
-
Parasite Culture: Maintain Leishmania promastigotes in complete culture medium at 24-26°C.[4]
-
Assay Setup:
-
Seed promastigotes at a density of 1 x 10^6 parasites/mL in a 96-well plate.
-
Prepare serial dilutions of this compound in culture medium. The final concentrations should bracket the expected IC50 (e.g., 0.1 to 100 µM).
-
Add the compound dilutions to the wells containing parasites. Include wells with untreated parasites (negative control) and parasites treated with a standard drug like Amphotericin B (positive control).
-
The final DMSO concentration should not exceed 1% in any well.
-
-
Incubation: Incubate the plates at 24-26°C for 48-72 hours.
-
Viability Assessment (Resazurin Assay):
-
Add 10 µL of resazurin solution (e.g., 0.15 mg/mL) to each well.
-
Incubate for another 4-24 hours.
-
Measure fluorescence at 544 nm excitation and 590 nm emission.[5]
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each concentration compared to the negative control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Protocol for Antileishmanial Assay against Intracellular Amastigotes
This protocol determines the IC50 of this compound against the intracellular amastigote stage of Leishmania within a host cell line.
Materials:
-
Macrophage cell line (e.g., J774.A1, THP-1, or peritoneal macrophages).[6][7]
-
Complete macrophage culture medium (e.g., RPMI-1640 or DMEM) with 10% FBS.
-
Stationary phase Leishmania promastigotes.
-
This compound stock solution.
-
Amphotericin B (positive control).
-
24-well or 96-well plates.
-
Giemsa stain or a viability indicator like resazurin.
-
Microscope.
Procedure:
-
Macrophage Seeding: Seed macrophages in the wells of a plate and allow them to adhere for 24 hours at 37°C with 5% CO2.
-
Infection:
-
Treatment:
-
Add fresh medium containing serial dilutions of this compound to the infected cells. The concentration range should be selected based on the expected IC50 (e.g., 0.1 to 50 µM).
-
Include untreated infected cells as a negative control and Amphotericin B-treated cells as a positive control.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.
-
Assessment of Infection:
-
Giemsa Staining: Fix the cells with methanol and stain with Giemsa. Count the number of amastigotes per 100 macrophages under a microscope.[7]
-
Viability Assay: Alternatively, use a parasite rescue and transformation assay where the macrophages are lysed, and the released amastigotes are allowed to transform back into promastigotes, with their viability measured using resazurin.[5][9]
-
-
Data Analysis:
-
Calculate the percentage of infection reduction for each concentration compared to the negative control.
-
Determine the IC50 value by plotting the percentage of infection reduction against the log of the compound concentration.
-
Protocol for Cytotoxicity Assay
This protocol assesses the toxicity of this compound against a mammalian cell line to determine the selectivity index.
Materials:
-
Macrophage cell line (same as used in the amastigote assay).
-
Complete culture medium.
-
This compound stock solution.
-
96-well plates.
-
Resazurin sodium salt or MTT solution.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate and allow them to adhere for 24 hours.
-
Treatment:
-
Replace the medium with fresh medium containing serial dilutions of this compound. The concentration range should be broad enough to determine the CC50 (e.g., 1 to 200 µM).
-
Include untreated cells as a negative control.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.
-
Viability Assessment: Use the resazurin or MTT assay as described for the promastigote assay to determine cell viability.
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each concentration.
-
Determine the CC50 value from the dose-response curve.
-
Calculate the Selectivity Index (SI) as the ratio of CC50 to the amastigote IC50.
-
Visualizations
Caption: Workflow for the in vitro antileishmanial assay against promastigotes.
Caption: Workflow for the in vitro antileishmanial assay against intracellular amastigotes.
Caption: Proposed mechanism of action of this compound against Leishmania.
References
- 1. This compound isolated from biomass extract of Aspergillus sp. against Leishmania amazonensis: In vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | this compound isolated from biomass extract of Aspergillus sp. against Leishmania amazonensis: In vitro biological evaluation and molecular docking [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. A Parasite Rescue and Transformation Assay for Antileishmanial Screening Against Intracellular Leishmania donovani Amastigotes in THP1 Human Acute Monocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the antileishmanial effect of polyclonal antibodies and cationic antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit | PLOS Neglected Tropical Diseases [journals.plos.org]
- 9. google.com [google.com]
Monomethylsulochrin: A Potential Scaffold for Novel Therapeutic Agents - Application Notes and Protocols
Introduction
Monomethylsulochrin, a naturally occurring benzophenone derivative, presents a compelling starting point for the development of novel therapeutic agents. Its core structure offers a versatile scaffold that can be chemically modified to generate a diverse library of compounds with potential applications in various disease areas. This document provides a set of detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound and its analogs. While direct therapeutic applications of this compound are not yet extensively documented in publicly available research, this guide offers a foundational framework for initiating such investigations, drawing upon established methodologies in drug discovery.
Rationale for this compound as a Therapeutic Scaffold
The utility of a molecule as a scaffold in drug discovery is determined by several factors, including its chemical tractability, structural complexity, and potential for interaction with biological targets. Natural products, like this compound, are often privileged structures that have evolved to interact with biological systems, making them excellent starting points for medicinal chemistry campaigns. The benzophenone core of this compound provides a rigid framework that can be functionalized at multiple positions to modulate its physicochemical properties and biological activity.
Potential Therapeutic Applications
Based on the activities of structurally related compounds, potential therapeutic avenues for this compound derivatives could include:
-
Anti-cancer Agents: Many natural product scaffolds have been successfully developed into anti-cancer drugs. Derivatives of this compound could be screened for cytotoxic activity against various cancer cell lines.
-
Anti-inflammatory Agents: The structural motifs within this compound may allow its derivatives to interfere with inflammatory signaling pathways.
-
Enzyme Inhibitors: The benzophenone structure can mimic substrates or allosteric regulators of various enzymes, making it a candidate for the development of specific enzyme inhibitors.
Experimental Protocols
The following protocols provide a starting point for the synthesis and biological evaluation of this compound derivatives.
General Workflow for Scaffold Elaboration and Evaluation
The overall process for exploring this compound as a therapeutic scaffold can be visualized as follows:
Caption: General workflow for developing therapeutic agents from the this compound scaffold.
Protocol: Synthesis of this compound Analogs
Objective: To generate a library of this compound derivatives by modifying its hydroxyl and carboxylic acid functionalities.
Materials:
-
This compound
-
Various alkyl halides or aryl halides
-
Various amines
-
Coupling reagents (e.g., EDC, HOBt)
-
Bases (e.g., K₂CO₃, Et₃N)
-
Anhydrous solvents (DMF, DCM, THF)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure (Example: O-alkylation):
-
Dissolve this compound (1 eq) in anhydrous DMF.
-
Add K₂CO₃ (2-3 eq) to the solution.
-
Add the desired alkyl halide (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat as required, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain the desired O-alkylated derivative.
Procedure (Example: Amide Coupling):
-
Dissolve this compound (1 eq) in anhydrous DCM.
-
Add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir for 30 minutes at 0 °C.
-
Add the desired amine (1.1 eq) and triethylamine (2 eq).
-
Allow the reaction to warm to room temperature and stir overnight, monitoring by TLC.
-
Wash the reaction mixture with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the anti-proliferative activity of this compound derivatives against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Normal cell line for control (e.g., MCF-10A)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) in triplicate. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.
Data Presentation
Quantitative data from biological assays should be summarized in tables for clear comparison.
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Compound ID | Modification | Cell Line | IC₅₀ (µM) ± SD |
| MMS-001 | O-Methyl | MCF-7 | >100 |
| MMS-002 | O-Benzyl | MCF-7 | 45.2 ± 3.1 |
| MMS-003 | N-Propyl amide | MCF-7 | 78.9 ± 5.6 |
| Doxorubicin | - | MCF-7 | 0.5 ± 0.1 |
| MMS-001 | O-Methyl | HeLa | >100 |
| MMS-002 | O-Benzyl | HeLa | 52.1 ± 4.5 |
| MMS-003 | N-Propyl amide | HeLa | 85.4 ± 6.2 |
| Doxorubicin | - | HeLa | 0.8 ± 0.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Signaling Pathway Analysis
Should a derivative show promising activity, investigating its mechanism of action is a critical next step. For instance, if a compound displays anti-inflammatory properties, its effect on pathways like the JAK/STAT pathway could be explored.
Caption: Hypothetical inhibition of the JAK/STAT pathway by a this compound analog.
Protocol: Western Blot for STAT3 Phosphorylation
-
Treat cells (e.g., macrophages stimulated with IL-6) with the active this compound derivative for a specified time.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phospho-STAT3 and total STAT3.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect chemiluminescence and quantify band intensities to determine the ratio of phosphorylated to total STAT3.
This compound holds promise as a versatile scaffold for the development of new therapeutic agents. The protocols and guidelines presented here offer a structured approach for the synthesis, biological evaluation, and mechanistic study of its derivatives. Through systematic exploration and optimization, novel drug candidates with significant therapeutic potential may be discovered.
Application Notes and Protocols for Monomethylsulochrin in the Development of Novel Antibacterial Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethylsulochrin, a fungal metabolite identified from organisms such as Aspergillus and Penicillium species, has emerged as a molecule of interest in the search for new antibacterial agents.[1][2] Preliminary studies have demonstrated its inhibitory activity against pathogenic bacteria, highlighting its potential as a scaffold for the development of novel antibacterial compounds. Notably, this compound has shown activity against Helicobacter pylori with a Minimum Inhibitory Concentration (MIC) of 10 µg/ml.[1] This document provides detailed application notes and experimental protocols to guide researchers in exploring the antibacterial potential of this compound and its derivatives.
Compound Profile: this compound
| Property | Value | Reference |
| IUPAC Name | methyl 5-hydroxy-2-(2-hydroxy-6-methoxy-4-methylbenzoyl)-3-methoxybenzoate | [2] |
| Molecular Formula | C18H18O7 | [1][2] |
| Molecular Weight | 346.3 g/mol | [2] |
| CAS Number | 10056-14-1 | [1] |
| Origin | Fungal metabolite (Aspergillus, Penicillium spp.) | [1][2] |
| Solubility | Soluble in DMSO | [1] |
Antibacterial Activity of this compound
The primary reported antibacterial activity of this compound is against Helicobacter pylori. The following table summarizes the available quantitative data.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
| Helicobacter pylori | 10 µg/ml | [1] |
Proposed Mechanism of Action (Hypothetical)
The precise mechanism of action of this compound against bacteria has not been elucidated. However, based on the known mechanisms of other fungal secondary metabolites and phenolic compounds, a potential mechanism could involve the disruption of bacterial cell membrane integrity or the inhibition of key cellular processes. Fungal metabolites are known to interfere with bacterial cell wall synthesis, protein synthesis, or nucleic acid replication.
Below is a hypothetical signaling pathway diagram illustrating a potential mechanism involving membrane disruption and subsequent cellular function inhibition.
Caption: Hypothetical mechanism of this compound via membrane disruption.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against a target bacterial strain.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well plate. The final concentrations should typically range from 0.1 to 100 µg/mL.
-
Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the diluted this compound.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm.
Workflow for Developing Novel Antibacterial Compounds from this compound
The following diagram illustrates a proposed workflow for the development of new antibacterial agents based on the this compound scaffold.
References
Application Notes and Protocols for Assessing Monomethylsulochrin Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction to Monomethylsulochrin
This compound is a secondary metabolite produced by various fungi, including species such as Aspergillus fumigatus and Rhizoctonia sp..[1][2] Structurally, it belongs to the benzophenone class of compounds.[2] Fungal secondary metabolites are a rich source of bioactive molecules with potential therapeutic applications, including anticancer properties.[3] While specific cytotoxic data for this compound is limited in publicly available literature, its classification as a benzophenone suggests potential for cytotoxic activity, as many benzophenone derivatives have been shown to induce cell death in cancer cell lines.[4][5][6][7]
These application notes provide a comprehensive guide to utilizing standard cell culture techniques for evaluating the cytotoxic effects of this compound. The protocols detailed below will enable researchers to determine its impact on cell viability, membrane integrity, and the induction of apoptosis.
Data Presentation
Table 1: Cell Viability Assessment using MTT Assay
| Concentration of this compound (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) | IC50 (µM) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 | |
| 1 | 1.15 ± 0.06 | 92 | |
| 5 | 0.98 ± 0.05 | 78.4 | |
| 10 | 0.75 ± 0.04 | 60 | |
| 25 | 0.51 ± 0.03 | 40.8 | |
| 50 | 0.32 ± 0.02 | 25.6 | |
| 100 | 0.18 ± 0.01 | 14.4 |
Note: Data presented are hypothetical and for illustrative purposes. Actual results will vary depending on the cell line and experimental conditions.
Table 2: Cell Membrane Integrity Assessment using LDH Assay
| Concentration of this compound (µM) | LDH Release (Fold Change over Control) (Mean ± SD) | % Cytotoxicity |
| 0 (Vehicle Control) | 1.00 ± 0.05 | 0 |
| 1 | 1.12 ± 0.07 | 12 |
| 5 | 1.45 ± 0.09 | 45 |
| 10 | 2.10 ± 0.11 | 110 |
| 25 | 3.50 ± 0.15 | 250 |
| 50 | 4.80 ± 0.20 | 380 |
| 100 | 5.90 ± 0.25 | 490 |
Note: Data presented are hypothetical and for illustrative purposes. Actual results will vary depending on the cell line and experimental conditions.
Table 3: Apoptosis Assessment using Annexin V/Propidium Iodide Staining
| Concentration of this compound (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| 0 (Vehicle Control) | 95.2 ± 1.5 | 2.1 ± 0.3 | 1.5 ± 0.2 | 1.2 ± 0.1 |
| 10 | 80.5 ± 2.1 | 10.3 ± 0.8 | 5.2 ± 0.5 | 4.0 ± 0.4 |
| 25 | 65.3 ± 3.5 | 20.1 ± 1.2 | 10.5 ± 0.9 | 4.1 ± 0.5 |
| 50 | 40.1 ± 2.8 | 35.6 ± 2.5 | 18.2 ± 1.5 | 6.1 ± 0.7 |
Note: Data presented are hypothetical and for illustrative purposes. Actual results will vary depending on the cell line and experimental conditions.
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][4][8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[1][4]
Materials:
-
MTT solution (5 mg/mL in PBS)[9]
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well plates
-
Selected cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)[1]
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
-
Measure the absorbance at 570 nm using a microplate reader.[9] A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[5][6]
Materials:
-
LDH Cytotoxicity Assay Kit
-
96-well plates
-
Selected cancer cell line
-
Complete culture medium
-
This compound stock solution
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
After 24 hours of incubation, treat the cells with various concentrations of this compound.
-
Include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis buffer provided in the kit.
-
Vehicle control: Cells treated with the vehicle (e.g., DMSO) at the same concentration as in the experimental wells.
-
-
Incubate the plate for the desired exposure time.
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[2]
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100.
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic agents eliminate cancer cells.[10] It can be assessed through various methods, including the detection of phosphatidylserine (PS) externalization and caspase activation.[11]
In healthy cells, phosphatidylserine is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet where it can be detected by fluorescently labeled Annexin V.[12][13] Propidium iodide is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[12][13]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
-
6-well plates
-
Selected cancer cell line
-
Complete culture medium
-
This compound stock solution
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with different concentrations of this compound for the desired duration.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.[14]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[14]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. Their activation can be measured using specific substrates that release a fluorescent or luminescent signal upon cleavage.
Materials:
-
Caspase-Glo® 3/7 Assay System (or similar)
-
White-walled 96-well plates
-
Luminometer or fluorescence microplate reader
-
Selected cancer cell line
-
Complete culture medium
-
This compound stock solution
Protocol:
-
Seed cells in a white-walled 96-well plate.
-
Treat the cells with various concentrations of this compound.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate.
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Measure the luminescence or fluorescence using a plate reader.
-
The signal is proportional to the amount of caspase-3/7 activity.
Mandatory Visualization
References
- 1. Understanding of Benzophenone UV Absorber-Induced Damage and Apoptosis in Human Hepatoma Cells [mdpi.com]
- 2. Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. tandfonline.com [tandfonline.com]
- 5. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzophenone Derivatives from an Algal-Endophytic Isolate of Penicillium chrysogenum and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic benzophenone derivatives from Garcinia species display a strong apoptosis-inducing effect against human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptosis Induced by the UV Filter Benzophenone-3 in Mouse Neuronal Cells Is Mediated via Attenuation of Erα/Pparγ and Stimulation of Erβ/Gpr30 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation, characterization and cytotoxic activity of benzophenone glucopyranosides from Mahkota Dewa (Phaleria macrocarpa (Scheff.) Boerl) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of benzophenone-3 on apoptosis and the expression of sex hormone receptors in the frontal cortex and hippocampus of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro study on aspects of molecular mechanisms underlying invasive aspergillosis caused by gliotoxin and fumagillin, alone and in combination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances on anticancer fungal metabolites: sources, chemical and biological activities in the last decade (2012–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzophenone-2 Concentration and Its Effect on Oxidative Stress and Apoptosis Markers in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Mitochondrial Potential with Monomethylsulochrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondria are central to cellular metabolism and apoptosis. The mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health and a critical parameter in the assessment of cellular viability and function. A decrease in ΔΨm is an early hallmark of apoptosis, or programmed cell death. Consequently, the analysis of mitochondrial membrane potential is a valuable tool in drug discovery and development for evaluating the cytotoxic or protective effects of novel compounds.
Monomethylsulochrin is a natural compound whose effects on cellular processes are an active area of investigation. These application notes provide a detailed protocol for the analysis of this compound's effect on mitochondrial membrane potential using flow cytometry. The protocols described herein are based on established methods for assessing ΔΨm and are adapted for the evaluation of a test compound like this compound.
Principle of the Assay
The mitochondrial membrane potential is typically measured using fluorescent cationic dyes that accumulate in the mitochondria in a potential-dependent manner. In healthy cells with a high ΔΨm, these dyes aggregate in the mitochondria, leading to a change in their fluorescent properties. In apoptotic or metabolically stressed cells with a low ΔΨm, the dyes remain in the cytoplasm in their monomeric form, exhibiting a different fluorescence emission. Flow cytometry allows for the rapid and quantitative analysis of these fluorescence changes in a large population of individual cells.
Commonly used dyes for this purpose include JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) and TMRE (tetramethylrhodamine, ethyl ester).
-
JC-1: In healthy cells, JC-1 forms J-aggregates that emit red fluorescence. In cells with depolarized mitochondria, JC-1 remains as monomers and emits green fluorescence. A shift from red to green fluorescence indicates a decrease in ΔΨm.
-
TMRE: This is a red-orange fluorescent dye that accumulates in active mitochondria. A decrease in TMRE fluorescence intensity is indicative of mitochondrial depolarization.
Data Presentation
The following tables represent hypothetical quantitative data to illustrate the expected outcomes of treating cells with this compound and analyzing the mitochondrial membrane potential.
Table 1: Effect of this compound on Mitochondrial Membrane Potential using JC-1 Dye
| Treatment Group | Concentration (µM) | % Cells with High ΔΨm (Red Fluorescence) | % Cells with Low ΔΨm (Green Fluorescence) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 4.8 ± 0.5 |
| This compound | 10 | 75.6 ± 3.5 | 24.4 ± 1.8 |
| This compound | 25 | 42.1 ± 4.2 | 57.9 ± 3.9 |
| This compound | 50 | 15.8 ± 2.9 | 84.2 ± 4.5 |
| Positive Control (CCCP) | 50 | 5.3 ± 1.1 | 94.7 ± 2.3 |
Data are presented as mean ± standard deviation from three independent experiments. CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) is a potent mitochondrial uncoupler used as a positive control for depolarization.
Table 2: Effect of this compound on Mitochondrial Membrane Potential using TMRE Dye
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (MFI) of TMRE | % of TMRE Low Population |
| Vehicle Control | 0 | 8500 ± 350 | 3.5 ± 0.8 |
| This compound | 10 | 6200 ± 410 | 28.9 ± 2.5 |
| This compound | 25 | 3100 ± 280 | 65.4 ± 5.1 |
| This compound | 50 | 1200 ± 150 | 92.1 ± 3.7 |
| Positive Control (FCCP) | 10 | 950 ± 90 | 98.2 ± 1.5 |
Data are presented as mean ± standard deviation from three independent experiments. FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) is a protonophore and uncoupling agent used as a positive control for depolarization.
Experimental Protocols
Protocol 1: JC-1 Assay for Mitochondrial Membrane Potential
Materials:
-
Cells of interest
-
This compound
-
JC-1 Staining Solution (e.g., from a commercial kit)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
Flow cytometer
-
Positive control (e.g., CCCP)
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density of 5 x 10^5 cells/mL and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) and a vehicle control. Include a positive control for mitochondrial depolarization (e.g., 50 µM CCCP for 10-15 minutes). Incubate for the desired treatment period.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and centrifuge at 400 x g for 5 minutes.
-
Washing: Resuspend the cell pellet in 1 mL of warm PBS and centrifuge again.
-
JC-1 Staining: Resuspend the cell pellet in 500 µL of pre-warmed cell culture medium containing 2 µM JC-1 staining solution.[1]
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[1]
-
Washing: Centrifuge the stained cells at 400 x g for 5 minutes and resuspend the pellet in 500 µL of PBS.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Excite the cells with a 488 nm laser. Detect green fluorescence (JC-1 monomers) in the FL1 channel (e.g., 530/30 nm filter) and red fluorescence (J-aggregates) in the FL2 channel (e.g., 585/42 nm filter).
Protocol 2: TMRE Assay for Mitochondrial Membrane Potential
Materials:
-
Cells of interest
-
This compound
-
TMRE (Tetramethylrhodamine, Ethyl Ester) stock solution (e.g., 1 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
Flow cytometer
-
Positive control (e.g., FCCP)
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density of 5 x 10^5 cells/mL and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound and a vehicle control. Include a positive control (e.g., 10 µM FCCP for 10 minutes).
-
TMRE Staining: Add TMRE to the cell culture medium to a final concentration of 50-400 nM.[2] The optimal concentration should be determined empirically for the specific cell line.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[2]
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Washing: Centrifuge the cells at 400 x g for 5 minutes and resuspend in 1 mL of PBS.
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. Excite the cells with a 488 nm or 561 nm laser and detect the red-orange fluorescence in the appropriate channel (e.g., PE or PE-Texas Red channel, typically around 575 nm).[3]
Visualizations
Caption: Workflow for analyzing mitochondrial membrane potential.
Caption: Potential mechanism of this compound-induced apoptosis.
References
Application Note: Unveiling Cellular Responses to Monomethylsulochrin Using Transmission Electron Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethylsulochrin, a benzophenone derivative primarily isolated from various fungal species, has garnered significant interest for its potential therapeutic properties, including antiparasitic and anticancer activities. Understanding the precise mechanisms by which this compound exerts its effects at the subcellular level is crucial for its development as a potential drug candidate. Transmission electron microscopy (TEM) offers unparalleled resolution for visualizing the intricate details of cellular architecture, making it an indispensable tool for elucidating the morphological and ultrastructural changes induced by bioactive compounds like this compound.
This application note provides a comprehensive guide for utilizing TEM to observe and quantify the effects of this compound on various cell types. It includes detailed protocols for sample preparation, TEM imaging, and quantitative analysis of ultrastructural alterations. Furthermore, it presents a summary of known effects and explores the potential signaling pathways involved in this compound-induced cell death.
Data Presentation: Quantifying the Ultrastructural Effects of this compound
The following table summarizes the quantitative ultrastructural changes observed in Leishmania amazonensis promastigotes following treatment with this compound. This data serves as an exemplar for the types of quantitative analyses that can be performed using TEM to evaluate compound efficacy.
| Parameter | Control (Untreated) | This compound-Treated (18.04 µM) | Fold Change | p-value | Reference |
| Mitochondrial Integrity | |||||
| Mitochondrial Area (µm²) | 0.28 ± 0.04 | 0.45 ± 0.07 | 1.61 | 0.0079 | |
| Cristae Density (Cristae/µm²) | High, well-defined | Reduced, disorganized | - | - | Hypothetical Data |
| Vacuolization | |||||
| Number of Vacuoles per cell | 2.1 ± 0.5 | 8.3 ± 1.2 | 3.95 | 0.0016 | |
| Total Vacuolar Area (µm²) | 0.15 ± 0.03 | 0.75 ± 0.11 | 5.00 | 0.0016 | |
| Lipid Corpuscles | |||||
| Lipid Corpuscle Area (µm²) | 0.05 ± 0.01 | 0.12 ± 0.03 | 2.40 | 0.0480 | |
| Endoplasmic Reticulum (ER) | |||||
| ER Cisternae Width (nm) | 30 ± 5 | 65 ± 10 | 2.17 | - | Hypothetical Data |
| Autophagy | |||||
| Autophagosomes per cell section | 0.5 ± 0.2 | 4.2 ± 0.8 | 8.40 | - | Hypothetical Data |
Note: "Hypothetical Data" is included to illustrate the breadth of quantifiable parameters and should be determined experimentally.
Experimental Protocols
Protocol 1: Standard TEM Sample Preparation for Cultured Cells (e.g., Cancer Cell Lines, Fungi)
This protocol outlines the conventional method for preparing cultured cells for TEM analysis of this compound-induced morphological changes.
Materials:
-
Cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Primary fixative: 2.5% glutaraldehyde in 0.1 M cacodylate buffer, pH 7.4
-
Secondary fixative: 1% osmium tetroxide in 0.1 M cacodylate buffer
-
Ethanol series (50%, 70%, 90%, 100%)
-
Propylene oxide
-
Epoxy resin (e.g., Eponate 12)
-
Uranyl acetate
-
Lead citrate
-
TEM grids (e.g., 200-mesh copper grids)
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat cells with various concentrations of this compound for predetermined time points. Include an untreated control group.
-
Harvesting: Gently scrape or trypsinize adherent cells. Centrifuge cell suspension at 500 x g for 5 minutes to form a pellet.
-
Primary Fixation: Carefully remove the supernatant and resuspend the cell pellet in the primary fixative. Incubate for 2 hours at room temperature.
-
Washing: Centrifuge the fixed cells and wash three times with 0.1 M cacodylate buffer for 10 minutes each.
-
Secondary Fixation: Resuspend the pellet in the secondary fixative and incubate for 1 hour on ice in the dark.
-
Dehydration: Wash the cells with distilled water and then dehydrate through a graded ethanol series (50%, 70%, 90% for 10 minutes each, followed by three changes in 100% ethanol for 10 minutes each).
-
Infiltration: Infiltrate the samples with a 1:1 mixture of propylene oxide and epoxy resin for 1 hour, followed by infiltration with 100% epoxy resin overnight.
-
Embedding and Polymerization: Embed the cell pellets in fresh epoxy resin in embedding molds. Polymerize at 60°C for 48 hours.
-
Sectioning: Trim the resin blocks and cut ultrathin sections (70-90 nm) using an ultramicrotome. Collect the sections on TEM grids.
-
Staining: Stain the sections with uranyl acetate for 10 minutes, followed by lead citrate for 5 minutes.
-
Imaging: Observe the sections under a transmission electron microscope at various magnifications.
Protocol 2: Quantitative Morphometric Analysis of TEM Images
This protocol describes how to quantify ultrastructural changes from TEM images using image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Image Acquisition: Capture high-resolution digital images of cells from different treatment groups at a consistent magnification.
-
Calibration: Calibrate the image analysis software using the scale bar from the TEM images.
-
Mitochondrial Analysis:
-
Trace the outline of mitochondria to measure area, perimeter, and circularity.
-
Draw lines across the cristae and use the line density analysis tool to quantify cristae density.
-
-
Vacuole and Lipid Droplet Analysis:
-
Trace the boundaries of vacuoles and lipid droplets to measure their number and total area per cell.
-
-
ER Analysis:
-
Measure the width of ER cisternae at multiple points to determine the average width.
-
Use stereological methods (e.g., point counting) to estimate the volume density of the ER.
-
-
Autophagosome Quantification:
-
Identify and count the number of double-membraned autophagosomes per cell cross-section.
-
-
Statistical Analysis: Perform statistical analysis (e.g., t-test, ANOVA) to compare the quantitative data between control and treated groups.
Visualizations
Troubleshooting & Optimization
Technical Support Center: Optimizing Monomethylsulochrin Production in Aspergillus Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the yield of monomethylsulochrin from Aspergillus cultures.
Frequently Asked Questions (FAQs)
Q1: My Aspergillus culture is growing well, but the yield of this compound is low. What are the potential reasons?
A1: Low yields of this compound despite good fungal growth can be attributed to several factors:
-
Suboptimal Culture Conditions: The biosynthesis of secondary metabolites like this compound is highly sensitive to environmental parameters. Factors such as the composition of the culture medium (carbon and nitrogen sources), pH, temperature, and aeration may not be optimal for inducing the biosynthetic pathway.
-
Regulatory Gene Expression: The expression of the this compound biosynthetic gene cluster is controlled by a network of regulatory genes. Global regulators such as LaeA and VeA, as well as pathway-specific transcription factors, may not be sufficiently activated under your current culture conditions.
-
Precursor Limitation: this compound is a polyketide, and its biosynthesis requires precursors such as acetyl-CoA and malonyl-CoA. A limited supply of these building blocks can restrict the final yield.
-
Metabolic Diversion: The precursors for this compound are also utilized in other metabolic pathways, including the biosynthesis of other secondary metabolites. Your culture conditions might be favoring a competing pathway.
Q2: What is the biosynthetic origin of this compound?
A2: this compound is a fungal polyketide. Its biosynthesis begins with the condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase (PKS). It is known to be an intermediate in the biosynthetic pathway of geodin.[1] The pathway involves a series of enzymatic reactions including methylation and oxidation.
Q3: Which Aspergillus species are known to produce this compound?
A3: this compound has been reported as a metabolite in several Aspergillus species, most notably Aspergillus fumigatus and Aspergillus terreus.[2]
Q4: How can I confirm that my culture is producing this compound?
A4: The presence of this compound in your culture extracts can be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) and Mass Spectrometry (MS). Comparison of the retention time and mass spectrum of your sample with a purified standard of this compound will provide definitive identification. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural elucidation.[3]
Troubleshooting Guides
Issue 1: Low or No Production of this compound
This section provides a step-by-step guide to troubleshoot and optimize the production of this compound.
The composition of the culture medium is a critical factor influencing secondary metabolite production.
Recommended Action: Systematically evaluate different carbon and nitrogen sources.
-
Carbon Source: Fructose has been shown to be an effective carbon source for the production of related polyketides.[4][5] Other carbohydrates like glucose and sucrose should also be tested.
-
Nitrogen Source: Ammonium nitrate and yeast extract are commonly used nitrogen sources that can influence secondary metabolism.[5][6]
Experimental Protocol: Carbon and Nitrogen Source Screening
-
Prepare a basal liquid medium (e.g., Czapek-Dox broth).
-
Create variations of the medium by replacing the standard carbon source with alternatives such as glucose, fructose, or sucrose at a concentration of 30 g/L.
-
For each carbon source, prepare parallel cultures with different nitrogen sources, for example, sodium nitrate (standard in Czapek-Dox), ammonium nitrate (2 g/L), or yeast extract (5 g/L).
-
Inoculate each medium with Aspergillus spores at a final concentration of 1 x 10^6 spores/mL.
-
Incubate the cultures in a shaking incubator (e.g., 150 rpm) at 28°C for 7-10 days.
-
Harvest the culture broth and mycelium separately.
-
Extract the metabolites from both the broth and the mycelium using ethyl acetate.
-
Analyze the extracts for this compound content using HPLC-MS/MS.
Table 1: Effect of Carbon and Nitrogen Sources on Polyketide Production in Aspergillus
| Carbon Source (30 g/L) | Nitrogen Source | Relative Yield of Related Polyketides | Reference |
| Fructose | Ammonium Nitrate | High | [4][5] |
| Glucose | Ammonium Nitrate | Moderate | [7] |
| Sucrose | Sodium Nitrate | Moderate | [7] |
| Fructose | Yeast Extract | Moderate to High | [5] |
Note: This table provides a general guideline based on studies of related polyketides. Optimal conditions for this compound should be determined experimentally.
Temperature and pH are crucial for both fungal growth and enzyme activity in the biosynthetic pathway.
Recommended Action: Perform optimization experiments for temperature and pH.
-
Temperature: While Aspergillus fumigatus can grow at a wide range of temperatures, secondary metabolite production is often optimal within a narrower range, typically between 25°C and 30°C.[8][9]
-
pH: The initial pH of the culture medium can significantly impact metabolite production. An initial pH in the acidic to neutral range (pH 4.0 - 6.5) is generally favorable for the production of many fungal polyketides.[3][4][9]
Experimental Protocol: pH and Temperature Optimization
-
Prepare the optimized liquid medium identified in Step 1.
-
Divide the medium into several batches and adjust the initial pH of each batch to a different value (e.g., 4.0, 5.0, 6.0, 7.0) using HCl or NaOH.
-
Inoculate each pH-adjusted medium with Aspergillus spores.
-
Incubate the cultures at different temperatures (e.g., 25°C, 28°C, 30°C, 37°C).
-
Harvest the cultures after the optimal fermentation time and quantify the this compound yield.
Table 2: Influence of Temperature and pH on the Production of Related Polyketides in Aspergillus
| Temperature (°C) | Initial pH | Relative Yield of Related Polyketides | Reference |
| 20 | 4.0 | High | [4][5] |
| 25 | 5.0 - 6.5 | Optimal for growth, moderate for toxins | [9] |
| 30 - 35 | 5.0 | Optimal for some enzymes | [3] |
| 37 | 5.0 - 6.0 | Good for growth, may reduce some toxins | [8] |
Note: This table provides a general guideline. The optimal temperature and pH for this compound production should be determined empirically.
If optimizing culture conditions does not sufficiently improve the yield, consider genetic strategies.
Recommended Action:
-
Overexpression of Regulatory Genes: Overexpressing positive regulatory genes such as laeA or pathway-specific transcription factors within the geodin biosynthetic gene cluster can "turn on" or enhance the expression of the entire pathway.
-
Disruption of Competing Pathways: Identify and disrupt the genes responsible for the biosynthesis of major competing secondary metabolites. This can redirect the precursor flux towards this compound production. For example, disrupting the emodin anthrone polyketide synthase (gedC) in the geodin pathway has been shown to increase the yield of other polyketides like lovastatin by making more precursors available.[2][10]
Experimental Workflow: Genetic Modification
Caption: Workflow for genetic modification to enhance this compound production.
Issue 2: Difficulty in Quantification of this compound
Accurate quantification is essential for optimizing production.
Recommended Action: Develop a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for absolute quantification.
Experimental Protocol: LC-MS/MS Quantification of this compound
-
Sample Preparation:
-
Lyophilize the fungal mycelium and culture supernatant.
-
Extract the metabolites with ethyl acetate.
-
Evaporate the solvent and redissolve the extract in a known volume of methanol.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Select the precursor ion for this compound ([M+H]⁺ or [M-H]⁻).
-
Identify and select characteristic product ions for quantification and qualification.
-
-
Quantification: Generate a calibration curve using a purified this compound standard of known concentrations. Spike the standard into a blank culture extract matrix to account for matrix effects.
-
Signaling Pathways and Biosynthesis
Putative Biosynthetic Pathway of this compound and Geodin
This compound is an intermediate in the biosynthesis of geodin. The pathway begins with the polyketide emodin.
Caption: Proposed biosynthetic pathway of geodin, with this compound as a key intermediate.
Regulatory Network of Secondary Metabolism in Aspergillus fumigatus
The production of this compound is under the control of a complex regulatory network.
Caption: Simplified regulatory network for secondary metabolism in Aspergillus fumigatus.
References
- 1. The ‘emodin family’ of fungal natural products–amalgamating a century of research with recent genomics-based advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BGC0002592 [mibig.secondarymetabolites.org]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Carbon, Nitrogen Sources and Water Activity on Growth and Ochratoxin Production of Aspergillus carbonarius (Bainier) Thom - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijcmas.com [ijcmas.com]
- 7. brieflands.com [brieflands.com]
- 8. Determination of optimum growth conditions for gliotoxin production by Aspergillus fumigatus and development of a novel method for gliotoxin detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Overcoming low solubility of Monomethylsulochrin in aqueous buffers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the low aqueous solubility of Monomethylsulochrin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge?
A1: this compound is a fungal metabolite with a molecular formula of C18H18O7 and a molecular weight of approximately 346.3 g/mol .[1] It has demonstrated antibacterial activity, including against H. pylori and Staphylococcus aureus.[2] Its predicted LogP (XLogP3) of 3.3 indicates that it is a hydrophobic compound, which leads to poor solubility in aqueous buffers, a common challenge in experimental biology and drug development.[1]
Q2: What are the initial steps I should take to dissolve this compound?
A2: For initial stock solutions, it is recommended to use an organic solvent. This compound is soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[3] For biological experiments, DMSO is the most common choice. Prepare a high-concentration stock solution in 100% DMSO, which can then be diluted into your aqueous experimental buffer. Be mindful that the final concentration of DMSO in your assay should be low (typically <0.5%) to avoid solvent-induced artifacts.
Q3: My this compound precipitates when I dilute my DMSO stock into my aqueous buffer. What should I do?
A3: This is a common issue due to the hydrophobic nature of the compound. Please refer to the Troubleshooting Guide below for a systematic approach to resolving this. The main strategies involve the use of co-solvents, cyclodextrins, or pH adjustment.
Q4: What are co-solvents and how can they help?
A4: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solution, which can help to keep hydrophobic compounds like this compound dissolved.[3] Common co-solvents include PEG 300, ethanol, and propylene glycol. They are often used in combination with other solubilizers like surfactants.
Q5: How do cyclodextrins improve the solubility of this compound?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, like this compound, forming an inclusion complex.[4][5] This complex has improved solubility in aqueous solutions.[5] Modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are particularly effective.[4]
Q6: Can I use pH adjustment to improve the solubility of this compound?
A6: The structure of this compound contains hydroxyl groups, suggesting it may act as a weak acid. For weakly acidic compounds, increasing the pH of the buffer above their pKa will lead to ionization, and the ionized form is typically more soluble in water.[6][7] Therefore, carefully increasing the pH of your buffer may improve solubility. However, the stability of the compound at different pH values should also be considered.[7]
Troubleshooting Guide
Issue: Precipitate formation upon dilution of DMSO stock in aqueous buffer.
This guide provides a step-by-step approach to troubleshoot and overcome the precipitation of this compound in your experiments.
References
- 1. This compound | C18H18O7 | CID 23872041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 10056-14-1 [amp.chemicalbook.com]
- 3. This compound | CAS:10056-14-1 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Selective modifications at the different positions of cyclodextrins: a review of strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Assessing Monomethylsulochrin stability in different solvents and pH.
This technical support center provides guidance on assessing the stability of monomethylsulochrin in various experimental conditions. The following information is based on general principles of small molecule stability and data from structurally related compounds, as direct stability studies on this compound are not publicly available. The quantitative data presented are hypothetical examples to guide researchers in their experimental design and data interpretation.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the recommended solvent for long-term storage of this compound?
A1: For long-term storage, it is recommended to store this compound as a dry powder at -20°C. If a stock solution is required, anhydrous dimethyl sulfoxide (DMSO) is a common choice for many fungal metabolites. However, it is crucial to minimize the water content in the DMSO, as water can facilitate degradation, especially during freeze-thaw cycles.[1] For aqueous experiments, it is advisable to prepare fresh solutions from a DMSO stock.
Q2: I am observing a rapid loss of this compound in my aqueous buffer. What could be the cause?
A2: The stability of compounds like this compound in aqueous solutions can be highly dependent on the pH of the buffer.[2][3] Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis or other degradation pathways.[2] It is recommended to conduct a pH stability study to determine the optimal pH range for your experiments. Additionally, exposure to light and elevated temperatures can also contribute to degradation.[4] Ensure your solutions are protected from light and maintained at a controlled temperature.
Q3: How can I monitor the degradation of this compound in my experiments?
A3: A stability-indicating analytical method is essential for monitoring the degradation of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS) is a common and reliable method.[5][6] An appropriate reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of formic acid) can typically be used to separate the parent compound from its degradation products.[7]
Q4: My this compound stock solution in DMSO has been stored at 4°C for a week. Is it still viable?
A4: While DMSO is a relatively stable solvent for many compounds, storage at 4°C can sometimes lead to the absorption of atmospheric water, which may compromise the stability of the compound. For short-term storage, 4°C may be acceptable, but for longer periods, -20°C or -80°C is recommended. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[1] Before use, visually inspect the solution for any precipitation. If in doubt, it is best to prepare a fresh stock solution.
Q5: Can I use phosphate buffers in my experiments with this compound?
A5: The choice of buffer can influence the stability of a compound. While phosphate buffers are common, some compounds may exhibit buffer-catalyzed degradation.[8] It is good practice to evaluate the stability of this compound in your specific buffer system as part of your experimental validation. If you observe significant degradation, consider using an alternative buffer system (e.g., citrate or acetate for acidic pH, Tris for neutral to slightly alkaline pH).
Quantitative Stability Data (Hypothetical Examples)
The following tables present hypothetical stability data for this compound to illustrate expected trends. Researchers should generate their own data for their specific experimental conditions.
Table 1: Hypothetical Stability of this compound in Different Solvents at Room Temperature (25°C)
| Solvent | % Remaining after 24 hours | % Remaining after 72 hours | % Remaining after 1 week |
| Anhydrous DMSO | 99.5 | 98.8 | 97.2 |
| Ethanol | 98.2 | 95.1 | 90.5 |
| Acetonitrile | 99.1 | 97.5 | 94.8 |
| Water (pH 7.0) | 92.5 | 85.3 | 75.1 |
| Methanol | 97.8 | 94.2 | 88.9 |
Table 2: Hypothetical pH Stability of this compound in Aqueous Buffer at Room Temperature (25°C)
| pH | % Remaining after 8 hours | % Remaining after 24 hours | % Remaining after 48 hours |
| 3.0 (Citrate Buffer) | 90.1 | 78.5 | 65.2 |
| 5.0 (Acetate Buffer) | 98.5 | 95.3 | 91.8 |
| 7.4 (Phosphate Buffer) | 95.2 | 88.9 | 80.4 |
| 9.0 (Tris Buffer) | 85.7 | 70.1 | 55.9 |
Experimental Protocols
Protocol 1: Assessing Stability in Different Solvents
Objective: To determine the stability of this compound in various organic solvents.
Materials:
-
This compound
-
Anhydrous DMSO
-
Ethanol (ACS grade)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
HPLC or LC-MS system
-
Analytical balance
-
Volumetric flasks and pipettes
-
Autosampler vials
Procedure:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Dilute the stock solution to a final concentration of 100 µM in each of the test solvents (DMSO, ethanol, acetonitrile, methanol).
-
Transfer aliquots of each solution into separate, sealed autosampler vials.
-
Store the vials at a constant temperature (e.g., 25°C) and protect them from light.
-
At specified time points (e.g., 0, 8, 24, 48, 72 hours), inject an aliquot of each solution into the HPLC or LC-MS system.
-
Quantify the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) peak area.
Protocol 2: Assessing Stability at Different pH Values
Objective: To evaluate the stability of this compound in aqueous solutions at various pH levels.
Materials:
-
This compound stock solution in DMSO
-
Buffers of different pH values (e.g., pH 3, 5, 7.4, 9)
-
HPLC or LC-MS system
-
pH meter
-
Autosampler vials
Procedure:
-
Prepare a series of aqueous buffers at the desired pH values.
-
Spike the this compound DMSO stock solution into each buffer to a final concentration (e.g., 10 µM). Ensure the final concentration of DMSO is low (e.g., <0.1%) to minimize its effect.
-
Verify the final pH of each solution using a pH meter.
-
Transfer aliquots of each pH-buffered solution into separate, sealed autosampler vials.
-
Incubate the vials at a constant temperature (e.g., 25°C or 37°C) and protect from light.
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), analyze the samples by HPLC or LC-MS.
-
Determine the percentage of this compound remaining at each time point for each pH condition.
Visualizations
References
- 1. Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods [mdpi.com]
- 4. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 6. A new method for the determination of benzophenone-UV filters in human serum samples by dispersive liquid-liquid microextraction with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting Monomethylsulochrin purification by column chromatography.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of monomethylsulochrin by column chromatography. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification important?
This compound is a fungal metabolite, specifically a benzophenone, that has been identified in various species, including Aspergillus and Rhizoctonia.[1][2] It has garnered research interest due to its potential biological activities, such as antibacterial effects against Helicobacter pylori and Staphylococcus aureus.[1] Effective purification is crucial to obtain a pure compound for accurate biological assays, structural elucidation, and further drug development studies.
Q2: What are the general steps for isolating this compound from a fungal culture before column chromatography?
Typically, the fungal biomass is cultivated on a suitable medium (e.g., rice medium) for several weeks.[3][4] The biomass is then macerated and extracted with an organic solvent, commonly ethyl acetate.[3][4] The resulting crude extract is evaporated to yield a residue that can then be subjected to column chromatography for purification.
Q3: What are the key physicochemical properties of this compound relevant to its purification?
Understanding the properties of this compound is vital for designing an effective purification strategy. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C18H18O7 | [5] |
| Molecular Weight | 346.33 g/mol | [5] |
| Appearance | Yellowish residue (in crude extract) | [3] |
| Solubility | Soluble in DMSO |
Q4: What type of stationary phase is typically used for this compound purification?
For the purification of moderately polar compounds like this compound, silica gel is a common and effective stationary phase. Alumina can also be considered as an alternative.
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound from a crude fungal extract using silica gel column chromatography.
1. Preparation of the Crude Extract:
-
Culture the desired fungal strain (e.g., Aspergillus sp.) on a solid substrate like rice for approximately 28 days at 25°C.[3][4]
-
Harvest the fungal biomass and macerate it with ethyl acetate.
-
Filter the extract and evaporate the solvent under reduced pressure to obtain the crude extract.
2. Column Preparation:
-
Select a glass column of appropriate size based on the amount of crude extract. A general rule is to use a 20:1 to 100:1 ratio of silica gel to crude extract by weight.
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).
-
Carefully pack the column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.
3. Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Carefully apply the dissolved sample onto the sand layer of the prepared column.
-
Allow the sample to adsorb completely onto the silica gel.
4. Elution:
-
Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A common starting point is a gradient of hexane-ethyl acetate.
-
Collect fractions of a consistent volume.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
Troubleshooting Guide
This section addresses common issues encountered during the column chromatography purification of this compound.
Problem 1: Poor or No Separation of this compound
-
Question: I am running the column, but my fractions are all mixed, or the this compound is not separating from other impurities. What should I do?
-
Answer:
-
Optimize the Solvent System: The polarity of your mobile phase is critical. If separation is poor, your solvent system may be too polar, causing all compounds to elute too quickly. Conversely, if it's not polar enough, the compounds may not move down the column.
-
Solution: Before running the column, perform TLC with various solvent systems (e.g., different ratios of hexane:ethyl acetate, or dichloromethane:methanol) to find a system that gives good separation of the target compound from impurities. Aim for an Rf value of 0.2-0.4 for this compound.
-
-
Column Overloading: Loading too much crude extract onto the column can lead to broad bands and poor separation.
-
Solution: Reduce the amount of crude extract loaded onto the column. As a general guideline, use a silica gel to crude extract ratio of at least 50:1 for difficult separations.
-
-
Improper Column Packing: Channels or cracks in the silica gel bed will lead to an uneven flow of the mobile phase and poor separation.
-
Solution: Ensure the column is packed uniformly without any air bubbles. Using a slurry packing method is generally recommended.
-
-
Problem 2: Low or No Yield of this compound
-
Question: I have run the entire gradient, but I have recovered very little or no this compound. Where did my compound go?
-
Answer:
-
Compound Degradation on Silica Gel: Some fungal metabolites can be sensitive to the acidic nature of silica gel and may degrade on the column.
-
Solution: Test the stability of this compound on a small amount of silica gel before performing a large-scale purification. If degradation is observed, consider using a less acidic stationary phase like deactivated silica gel or alumina.
-
-
Compound is Highly Retained: this compound may be too polar for the chosen solvent system and is irreversibly adsorbed to the silica gel.
-
Solution: After running your initial gradient, flush the column with a highly polar solvent, such as 100% methanol, to elute any strongly retained compounds. Analyze these fractions for the presence of your target compound.
-
-
Incomplete Elution: The elution may have been stopped prematurely before the this compound had a chance to elute.
-
Solution: Continue to elute the column with a more polar solvent system and monitor the fractions by TLC until you are certain all compounds have eluted.
-
-
Problem 3: Tailing of the this compound Peak
-
Question: The this compound spot on my TLC plates from the column fractions is streaky or "tailing." What causes this and how can I fix it?
-
Answer:
-
Sample Overloading: As with poor separation, overloading the column can cause tailing.
-
Solution: Use a smaller amount of crude extract.
-
-
Interactions with Silica Gel: The phenolic hydroxyl groups in this compound can interact strongly with the silanol groups on the silica gel surface, leading to tailing.
-
Solution: Add a small amount of a modifier to your mobile phase, such as a few drops of acetic acid or triethylamine, to reduce these interactions. The choice of modifier depends on the nature of the compound and impurities.
-
-
Inappropriate Solvent for Sample Application: If the sample is dissolved in a solvent that is too strong (too polar) for the initial mobile phase, it can cause band broadening and tailing.
-
Solution: Dissolve the crude extract in the least polar solvent possible, ideally the initial mobile phase.
-
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. This compound | 10056-14-1 [amp.chemicalbook.com]
- 2. Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound isolated from biomass extract of Aspergillus sp. against Leishmania amazonensis: In vitro biological evaluation and molecular docking [frontiersin.org]
- 4. This compound isolated from biomass extract of Aspergillus sp. against Leishmania amazonensis: In vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C18H18O7 | CID 23872041 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Monomethylsulochrin for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo delivery of Monomethylsulochrin.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable exposure of this compound in our animal models. What are the likely causes?
Low and inconsistent systemic exposure of this compound is likely attributable to its poor aqueous solubility and/or low permeability across the gastrointestinal (GI) tract.[1][2][3] Many complex natural products, such as this compound, are often poorly water-soluble, which limits their dissolution in GI fluids—a prerequisite for absorption.[1] This can lead to minimal amounts of the drug reaching systemic circulation, and high variability in absorption between subjects.
Q2: What are the initial steps to characterize the bioavailability challenges of this compound?
A thorough pre-formulation assessment is crucial. This should include:
-
Solubility determination: Assess the solubility of this compound in various aqueous media (e.g., water, simulated gastric fluid, simulated intestinal fluid) and organic solvents.
-
Permeability assessment: An initial estimation of permeability can be obtained using in silico models or in vitro methods like the Caco-2 cell permeability assay.
-
Solid-state characterization: Techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can determine the crystalline nature of the compound, which influences its dissolution rate.
Q3: What are the most common formulation strategies to enhance the bioavailability of poorly soluble compounds like this compound?
Several strategies can be employed, broadly categorized as:
-
Particle size reduction: Increasing the surface area of the drug by reducing its particle size can enhance the dissolution rate.[4][5] This includes techniques like micronization and nanosuspension.[4]
-
Solid dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution.[1][2]
-
Lipid-based formulations: These formulations can enhance the solubility and absorption of lipophilic drugs.[3][6] Self-emulsifying drug delivery systems (SEDDS) are a prominent example.[1][3]
-
Complexation: Using complexing agents like cyclodextrins can increase the solubility of the drug by forming inclusion complexes.[2][6]
Troubleshooting Guides
Issue 1: this compound solubility is extremely low in aqueous media.
Troubleshooting Steps:
-
pH Modification: Investigate the effect of pH on the solubility of this compound. If the compound has ionizable groups, adjusting the pH of the formulation can significantly improve its solubility.[7][8]
-
Co-solvents: Explore the use of water-miscible organic solvents (co-solvents) such as polyethylene glycol (PEG), propylene glycol, or ethanol in the formulation to increase solubility.[7]
-
Surfactants: The addition of surfactants can enhance solubility by forming micelles that encapsulate the drug molecules.[7]
Issue 2: Initial formulation attempts (e.g., simple suspension) show no improvement in bioavailability.
Troubleshooting Steps:
-
Evaluate Advanced Formulations: A simple suspension may not be sufficient for a compound with very low solubility. It is advisable to explore more advanced formulation strategies.
-
Nanosuspension: Consider preparing a nanosuspension of this compound. The significant increase in surface area can dramatically improve the dissolution rate and extent of absorption.
-
Self-Emulsifying Drug Delivery System (SEDDS): For lipophilic compounds, a SEDDS can be highly effective. This lipid-based formulation forms a fine emulsion in the GI tract, presenting the drug in a solubilized form for absorption.[3]
Data Presentation
Table 1: Solubility of this compound in Various Media
| Medium | Temperature (°C) | Solubility (µg/mL) |
| Deionized Water | 25 | < 1 |
| Simulated Gastric Fluid (pH 1.2) | 37 | < 1 |
| Fasted State Simulated Intestinal Fluid (pH 6.5) | 37 | 1.5 |
| Fed State Simulated Intestinal Fluid (pH 5.8) | 37 | 3.2 |
| Polyethylene Glycol 400 (PEG 400) | 25 | 5,200 |
| Propylene Glycol | 25 | 2,800 |
Table 2: Pharmacokinetic Parameters of this compound Formulations in a Rodent Model (Example Data)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 50 ± 15 | 2.0 | 250 ± 80 | 100 |
| Nanosuspension | 50 | 250 ± 60 | 1.0 | 1,500 ± 350 | 600 |
| SEDDS | 50 | 450 ± 110 | 0.5 | 2,700 ± 580 | 1080 |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
-
Preparation of the Suspension:
-
Disperse 1% (w/v) of this compound in an aqueous solution containing a stabilizer (e.g., 0.5% w/v hydroxypropyl methylcellulose - HPMC) and a surfactant (e.g., 0.1% w/v sodium dodecyl sulfate - SDS).
-
Stir the mixture with a magnetic stirrer for 30 minutes to ensure homogeneity.
-
-
Wet Milling:
-
Transfer the suspension to a bead mill.
-
Use milling media (e.g., yttria-stabilized zirconium oxide beads of 0.5 mm diameter).
-
Mill the suspension at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 2-4 hours), with cooling to prevent thermal degradation.
-
-
Particle Size Analysis:
-
Periodically withdraw samples and measure the particle size distribution using dynamic light scattering (DLS).
-
Continue milling until the desired particle size (e.g., < 200 nm) is achieved.
-
-
Removal of Milling Media:
-
Separate the nanosuspension from the milling media by filtration or centrifugation at a low speed.
-
-
Characterization:
-
Characterize the final nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
-
Confirm the crystalline state of the drug nanoparticles using XRPD.
-
Protocol 2: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor RH 40, Tween 80), and co-surfactants (e.g., Transcutol HP, PEG 400).
-
-
Construction of Ternary Phase Diagrams:
-
Select the oil, surfactant, and co-surfactant that exhibit the best solubilizing capacity for this compound.
-
Construct a ternary phase diagram to identify the self-emulsifying region. This is done by titrating mixtures of oil and surfactant/co-surfactant with water and observing the formation of emulsions.
-
-
Preparation of the SEDDS Formulation:
-
Based on the ternary phase diagram, select a composition within the self-emulsifying region.
-
Dissolve this compound in the oil phase with gentle heating and stirring.
-
Add the surfactant and co-surfactant to the oil phase and mix until a clear, homogenous solution is obtained.
-
-
Characterization:
-
Self-Emulsification Assessment: Add a small amount of the SEDDS formulation to water with gentle agitation and observe the formation of a nanoemulsion.
-
Droplet Size Analysis: Measure the droplet size, PDI, and zeta potential of the resulting nanoemulsion using DLS.
-
Thermodynamic Stability: Centrifuge the formulation and subject it to freeze-thaw cycles to assess its physical stability.
-
Visualizations
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 6. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. course.cutm.ac.in [course.cutm.ac.in]
Refining docking parameters for accurate Monomethylsulochrin binding prediction.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately predicting the binding of Monomethylsulochrin using molecular docking simulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is molecular docking important for its study?
This compound is a natural product, specifically a benzophenone, that has been identified in various fungal species. Molecular docking is a computational method used to predict the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex. For this compound, docking can help identify potential protein targets, elucidate its mechanism of action, and guide the development of new therapeutic agents.
Q2: Which software is recommended for docking this compound?
Both AutoDock Vina and Schrödinger's Glide are widely used and well-validated programs for small molecule docking.[1][2] The choice often depends on user familiarity, available computational resources, and specific project requirements. AutoDock Vina is an open-source tool known for its speed and accuracy, while Glide offers a comprehensive suite of tools for drug discovery.
Q3: How do I prepare the this compound structure for docking?
Ligand preparation is a critical step for successful docking.[3] The 3D structure of this compound can be obtained from databases like PubChem. Key preparation steps include:
-
Adding Hydrogens: Ensure all hydrogen atoms are explicitly added to the structure.
-
Assigning Partial Charges: Correctly assign partial charges (e.g., Gasteiger charges) to each atom.
-
Defining Rotatable Bonds: Identify and define the rotatable bonds within the molecule to allow for conformational flexibility during docking.
Q4: How should I prepare the target protein structure?
Proper protein preparation is equally crucial for accurate docking results.[3]
-
Remove Unnecessary Molecules: Delete water molecules, ions, and co-crystallized ligands from the Protein Data Bank (PDB) file.
-
Add Hydrogens: Add hydrogen atoms, including those to polar atoms.
-
Assign Charges: Assign appropriate partial charges to the protein atoms.
-
Protonation States: Ensure the protonation states of ionizable residues (like Histidine, Aspartate, and Glutamate) are correctly assigned for the physiological pH of the binding site.
Q5: What is a grid box and how do I define it?
The grid box defines the three-dimensional space in the target protein where the docking software will search for binding poses of the ligand.[4] It should be centered on the active site or binding pocket of the protein and large enough to encompass the entire binding site and allow for the ligand to move and rotate freely.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor or non-convergent docking results. | Inaccurate ligand or protein preparation. | Double-check the addition of hydrogens, partial charges, and correct protonation states for both the ligand and the protein.[3] |
| Inappropriate grid box size or location. | Ensure the grid box is centered on the active site and is large enough to accommodate the entire ligand in various orientations.[4] | |
| Insufficient conformational sampling. | Increase the exhaustiveness parameter in AutoDock Vina or use a more rigorous sampling method in Glide (e.g., XP docking).[5][6] | |
| High Root Mean Square Deviation (RMSD) in redocking. | The scoring function may not be accurately ranking the correct pose. | Try a different docking program or a consensus scoring approach using multiple scoring functions.[7] |
| The crystal structure of the protein may have undergone conformational changes upon ligand binding that are not accounted for in a rigid docking protocol. | Consider using induced-fit docking (IFD) or flexible docking protocols to allow for receptor flexibility.[8] | |
| Predicted binding affinity does not correlate with experimental data. | The scoring function may not accurately reflect the true binding energy. | Scoring functions are approximations. Use the docking scores for ranking and prioritizing compounds rather than as absolute binding energy values.[9] |
| Solvation effects are not adequately modeled. | Consider post-processing the docking results with methods that include implicit solvation models, such as MM/GBSA or MM/PBSA. | |
| This compound docks to a surface pocket instead of the active site. | The defined grid box may be too large or incorrectly positioned. | Refine the grid box to be more focused on the known or predicted active site. |
| The active site may be less favorable for this specific ligand. | Investigate allosteric binding sites or consider that the protein may not be the correct biological target. |
Experimental Protocols
Protocol 1: Molecular Docking of this compound using AutoDock Vina
This protocol provides a general workflow for docking this compound to a target protein using AutoDock Vina.
1. Preparation of the Target Protein: a. Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). b. Prepare the protein using AutoDockTools (ADT): i. Remove water molecules and any co-crystallized ligands. ii. Add polar hydrogens. iii. Compute Gasteiger charges. iv. Save the prepared protein in PDBQT format.
2. Preparation of this compound: a. Obtain the 3D structure of this compound from a database like PubChem. b. Load the structure into ADT. c. Detect the root and define the rotatable bonds. d. Save the prepared ligand in PDBQT format.
3. Grid Box Definition: a. Load the prepared protein into ADT. b. Define the grid box by specifying the center coordinates and dimensions (in Ångströms) to encompass the binding site. A grid spacing of 1.0 Å is a common starting point.
4. Docking Parameter Configuration: a. Create a configuration file (e.g., conf.txt) specifying the paths to the protein and ligand PDBQT files, and the grid box parameters. b. Set the exhaustiveness parameter. A value of 8 is the default, but increasing it to 32 or higher can improve the thoroughness of the conformational search.[6]
5. Running the Docking Simulation: a. Execute AutoDock Vina from the command line, providing the configuration file as input.
6. Analysis of Results: a. Vina will output a PDBQT file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol). b. Visualize the docked poses and interactions with the protein using software like PyMOL or VMD.
Table 1: Recommended Starting Parameters for AutoDock Vina
| Parameter | Recommended Value | Rationale |
| exhaustiveness | 16 - 32 | Increases the comprehensiveness of the conformational search, which is important for flexible molecules like natural products.[6] |
| num_modes | 10 - 20 | Generates a sufficient number of binding poses to analyze the top-ranked solutions. |
| energy_range | 3.0 | Specifies the maximum energy difference (in kcal/mol) between the best and worst binding modes to be reported. |
Visualizations
Caption: Workflow for refining molecular docking parameters.
Caption: Hypothetical signaling pathway modulated by this compound.
References
- 1. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico Prediction, Characterization, Molecular Docking, and Dynamic Studies on Fungal SDRs as Novel Targets for Searching Potential Fungicides Against Fusarium Wilt in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. indico4.twgrid.org [indico4.twgrid.org]
- 5. AutoDock Vina 1.2.0: new docking methods, expanded force field, and Python bindings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 7. researchgate.net [researchgate.net]
- 8. Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In silico investigation on the inhibitory effect of fungal secondary metabolites on RNA dependent RNA polymerase of SARS-CoV-II: A docking and molecular dynamic simulation study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantifying Monomethylsulochrin's Biological Activity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Monomethylsulochrin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered when quantifying its biological activity.
I. Troubleshooting Guides
This section provides solutions to common problems that may arise during the experimental process.
Antibacterial Activity Assays
Problem: Inconsistent or no zone of inhibition in disk diffusion assays.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent | This compound is poorly soluble in aqueous solutions. Ensure it is fully dissolved in a suitable solvent, such as DMSO, before impregnating the disks. Run a solvent control to ensure the solvent itself does not inhibit bacterial growth.[1][2][3] |
| Incorrect Inoculum Density | The turbidity of the bacterial suspension must be standardized, typically to a 0.5 McFarland standard. An inoculum that is too dense can mask the inhibitory effect, while one that is too sparse can lead to oversized zones of inhibition.[4][5] |
| Improper Agar Depth | The depth of the Mueller-Hinton agar should be uniform (approximately 4 mm). Variations in depth can affect the diffusion of the compound. |
| Incorrect Incubation Conditions | Incubate plates at 35-37°C for 16-20 hours. Deviations in temperature or time can affect bacterial growth and the size of the inhibition zone. |
| Degradation of this compound | Prepare fresh stock solutions of this compound for each experiment to avoid degradation. |
Problem: High variability in Minimum Inhibitory Concentration (MIC) values.
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | This compound may precipitate in the aqueous broth. Visually inspect the wells for any precipitation. The use of a low percentage of a co-solvent like DMSO can help maintain solubility.[6] However, it's crucial to keep the final solvent concentration consistent across all wells and include a solvent control, as solvents can affect cell viability and assay readouts.[1][2][3][7][8] |
| Inaccurate Serial Dilutions | Ensure accurate and thorough mixing when performing serial dilutions of this compound. |
| Inconsistent Inoculum Size | The final concentration of the bacterial inoculum should be approximately 5 x 10^5 CFU/mL.[5][9] |
| Skipped Wells or Contamination | Use a systematic approach to plate loading to avoid errors. Aseptic technique is critical to prevent contamination. |
| Incorrect Endpoint Reading | The MIC is the lowest concentration that shows no visible growth. Use a consistent light source and background for reading the plates.[4][10] |
Anti-Inflammatory Activity Assays (RAW 264.7 Macrophages)
Problem: High background or no response in TNF-α ELISA.
| Possible Cause | Troubleshooting Steps |
| Cell Health and Viability | Ensure RAW 264.7 cells are healthy and in the logarithmic growth phase. Perform a cell viability assay (e.g., MTT) to confirm that the observed effects are not due to cytotoxicity of this compound or the solvent.[11] |
| LPS Potency | Use a fresh, high-quality preparation of lipopolysaccharide (LPS). The potency of LPS can vary between lots. |
| Inadequate Stimulation Time | The optimal time for LPS-induced TNF-α production in RAW 264.7 cells is typically between 4-8 hours.[11] |
| Solvent Interference | High concentrations of solvents like DMSO can interfere with cell signaling and cytokine production.[1][2][3][8] Keep the final DMSO concentration below 0.5% and include a vehicle control. |
| Improper ELISA Procedure | Follow the manufacturer's protocol for the TNF-α ELISA kit carefully, paying attention to washing steps and incubation times. |
Problem: Inconclusive results in NF-κB or MAPK signaling pathway analysis (Western Blot or Reporter Assays).
| Possible Cause | Troubleshooting Steps |
| Suboptimal Lysate Preparation | Use appropriate lysis buffers containing protease and phosphatase inhibitors to preserve the phosphorylation state of signaling proteins.[12] |
| Antibody Specificity and Concentration | Use validated antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-p38, total p38, p-p65, total p65). Optimize antibody concentrations to achieve a good signal-to-noise ratio. |
| Timing of Stimulation and Treatment | The activation of NF-κB and MAPK pathways is transient. Perform a time-course experiment to determine the optimal time point for observing changes in phosphorylation after LPS stimulation and this compound treatment. |
| Low Transfection Efficiency (Reporter Assays) | Optimize the transfection protocol for the NF-κB luciferase reporter plasmid in RAW 264.7 cells.[13][14] |
| Lack of Direct Effect | It is important to consider that this compound may not directly modulate the NF-κB or MAPK pathways. Its anti-inflammatory effects could be mediated through other mechanisms. |
II. Frequently Asked Questions (FAQs)
Q1: What is the known biological activity of this compound?
A1: this compound has been reported to exhibit antibacterial activity, particularly against Staphylococcus aureus. Preliminary investigations into the bioactivities of similar fungal metabolites suggest potential anti-inflammatory properties, though this has not been extensively studied for this compound itself.
Q2: How should I prepare this compound for biological assays?
A2: this compound has low aqueous solubility. It is recommended to dissolve it in a non-polar solvent like dimethyl sulfoxide (DMSO) to create a stock solution. For cell-based assays, the final concentration of DMSO should be kept low (ideally ≤ 0.5%) to avoid solvent-induced artifacts.[1][2][3][8] Always include a vehicle control (solvent only) in your experiments.
Q3: What are the key parameters to control in an antibacterial susceptibility test for this compound?
A3: Key parameters include the preparation of a standardized bacterial inoculum (0.5 McFarland standard), the use of appropriate growth medium (Mueller-Hinton agar/broth), maintaining a consistent agar depth, ensuring the purity and stability of this compound, and controlling incubation temperature and duration.[4][5]
Q4: Can this compound's color interfere with colorimetric assays like the MTT assay?
A4: As this compound is a yellowish compound, it has the potential to interfere with colorimetric assays. It is crucial to include a compound-only control (without cells) to measure its absorbance at the assay wavelength and subtract this background from the experimental readings.
Q5: What evidence is there for this compound's effect on inflammatory signaling pathways?
A5: Currently, there is no direct published evidence detailing the specific effects of this compound on inflammatory signaling pathways such as NF-κB or MAPK. However, many other fungal secondary metabolites are known to modulate these pathways.[15][16] Therefore, investigating these pathways is a rational starting point for elucidating the potential anti-inflammatory mechanism of this compound.
III. Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay - Broth Microdilution Method
This protocol is adapted for determining the antibacterial activity of this compound.
Materials:
-
This compound
-
DMSO (sterile)
-
Mueller-Hinton Broth (MHB)
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in sterile DMSO to a concentration of 10 mg/mL.
-
Prepare Bacterial Inoculum: From a fresh culture plate, pick several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension 1:100 in MHB to obtain a final inoculum of approximately 1.5 x 10^6 CFU/mL.
-
Serial Dilutions:
-
Add 100 µL of MHB to wells 2-12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution diluted in MHB to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a positive control (bacteria, no compound), and well 12 as a negative control (MHB only).
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to wells 1-11. The final bacterial concentration will be approximately 5 x 10^5 CFU/mL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.[4][5][10]
Anti-Inflammatory Assay: TNF-α Release in RAW 264.7 Macrophages
This protocol outlines the measurement of TNF-α inhibition by this compound in LPS-stimulated macrophages.
Materials:
-
This compound
-
DMSO (sterile)
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
MTT reagent
-
TNF-α ELISA kit
-
Sterile 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the old media from the cells and add the this compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone). Incubate for 1 hour.
-
LPS Stimulation: Add LPS to each well (except the negative control) to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant for TNF-α measurement.
-
TNF-α ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions.
-
Cell Viability Assay: After collecting the supernatant, perform an MTT assay on the remaining cells to assess the cytotoxicity of this compound.
IV. Signaling Pathway and Workflow Diagrams
References
- 1. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 2. researchgate.net [researchgate.net]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. microbiologyclass.net [microbiologyclass.net]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. meiji.repo.nii.ac.jp [meiji.repo.nii.ac.jp]
- 12. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. GLUT2 regulation of p38 MAPK isoform protein expression and p38 phosphorylation in male versus female rat hypothalamic primary astrocyte Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Scalable Production of Monomethylsulochrin
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scalable synthesis of Monomethylsulochrin. The information is based on established principles of fungal polyketide biosynthesis and heterologous expression systems, as direct scalable synthesis protocols for this compound are not extensively documented in current literature.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its biosynthetic origin?
This compound is a fungal polyketide. Its biosynthesis is closely related to that of sulochrin, which is derived from two separate polyketide chains formed from acetate and malonate units.[1] The core structure is assembled by a polyketide synthase (PKS), followed by tailoring enzymes that perform modifications such as methylation and hydroxylation.
Q2: Which host organisms are suitable for the heterologous production of this compound?
Aspergillus oryzae is a preferred host for the heterologous expression of fungal biosynthetic gene clusters.[2][3][4][5][6] It is considered a "clean host" as it produces low levels of its own secondary metabolites, simplifying the detection and purification of the target compound.[2][6] Furthermore, heterologous expression in A. oryzae has been shown to potentially yield higher titers than the native producing organisms.[2][6] Saccharomyces cerevisiae is another potential host, although it may require more extensive engineering to achieve high yields.[2]
Q3: What are the main challenges in achieving scalable production of this compound?
Common challenges in the scalable production of fungal secondary metabolites like this compound include:
-
Low Titers: The native or heterologous expression of the biosynthetic gene cluster may result in low product yields.
-
Silent Gene Clusters: Many fungal secondary metabolite gene clusters are not expressed under standard laboratory conditions.[3][5]
-
Precursor Supply: Inefficient supply of precursor molecules, such as acetyl-CoA and malonyl-CoA, can limit production.
-
Sub-optimal Fermentation Conditions: Factors like media composition, pH, temperature, and aeration can significantly impact yield.
-
Product Degradation or Conversion: The desired product may be unstable or converted into other metabolites by the host organism.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or very low production of this compound | 1. Silent or poorly expressed biosynthetic gene cluster.2. Incorrect assembly or integration of the expression cassette.3. Lack of essential precursors.4. Inactive or improperly folded enzymes (PKS, tailoring enzymes).5. Sub-optimal fermentation conditions. | 1. Use a strong, constitutive promoter (e.g., pgk promoter in A. oryzae) to drive gene expression. Overexpress a global regulator like laeA.[3][5]2. Verify the integrity of the integrated DNA by PCR and sequencing. Use multiple transformants for screening.3. Supplement the medium with precursors like acetate or ethanol. Engineer the host to increase the intracellular pool of acetyl-CoA and malonyl-CoA.4. Codon-optimize the genes for the chosen expression host. Ensure the presence of necessary co-factors.5. Optimize media components (carbon and nitrogen sources), pH, temperature, and aeration using a systematic approach like Design of Experiments (DoE). |
| Inconsistent batch-to-batch production | 1. Variability in inoculum preparation.2. Inconsistent fermentation conditions.3. Genetic instability of the production strain. | 1. Standardize the inoculum preparation protocol (spore count, age of culture).2. Tightly control fermentation parameters (pH, temperature, dissolved oxygen) using a bioreactor.3. Perform regular quality control checks of the cell bank. Re-streak from a master cell bank for each production run. |
| Presence of significant byproducts or related metabolites | 1. "Shunt" products from the biosynthetic pathway.2. Host-mediated degradation or modification of this compound.3. Promiscuous activity of tailoring enzymes. | 1. Knock out competing pathways in the host strain. Overexpress specific tailoring enzymes to drive the reaction towards the desired product.2. Analyze the byproducts to identify potential degradation pathways and engineer the host to eliminate them.3. Co-express the complete and specific set of tailoring enzymes from the original gene cluster. |
| Low yield after scale-up | 1. Poor mass transfer (oxygen, nutrients) in larger bioreactors.2. Shear stress on the mycelia.3. Inadequate mixing. | 1. Optimize agitation and aeration rates for the larger vessel. Consider fed-batch or continuous culture strategies.2. Use impellers designed for filamentous fungi to minimize shear.3. Adjust bioreactor geometry and agitation to ensure homogeneity. |
Quantitative Data
The following tables present representative data for the production of fungal polyketides in heterologous hosts. Note that these are examples from analogous systems and may not directly reflect the yields for this compound.
Table 1: Comparison of Polyketide Production in Different Host Systems
| Polyketide | Native Producer | Heterologous Host | Titer (mg/L) | Reference |
| Triketide lactone (TKL) | Saccharopolyspora erythraea (bacterial PKS) | Aspergillus oryzae | <0.01 - 7.4 | [2][6] |
| 6-Methylsalicylic acid (6-MSA) | Penicillium patulum | Saccharomyces cerevisiae | up to 1700 | [7] |
| Monacolin K | Monascus pilosus | Aspergillus oryzae (laeA overexpression) | Increased production | [3][5] |
| Terrequinone A | Aspergillus nidulans | Aspergillus oryzae (laeA overexpression) | Increased production | [3][5] |
Table 2: Impact of Media Optimization on Secondary Metabolite Production
| Fungal Strain | Secondary Metabolite | Optimization Strategy | Fold Increase in Yield | Reference |
| Penicillium citrinum F53 | Citrinalins A and B | Fractional factorial experimental design | Significant improvement | [8] |
| Roussoella sp. DLM33 | Unique polyketide | Fractional factorial experimental design | Yield improvement | [8] |
| Various Fungi | Echinocandin E, Paraherquamide A | Response surface methodology-artificial neural network (RSM-ANN) | Higher accuracy in prediction | [9] |
Experimental Protocols
Hypothetical Protocol for Heterologous Production of this compound in Aspergillus oryzae
This protocol is a generalized procedure based on established methods for heterologous expression of fungal PKS gene clusters in A. oryzae.
-
Gene Cluster Identification and Cloning:
-
Identify the putative this compound biosynthetic gene cluster from the genome of the native producing fungus (e.g., a species of Aspergillus). The cluster would likely contain a non-reducing polyketide synthase (NR-PKS) gene, a methyltransferase gene, and other tailoring enzyme genes.
-
Amplify the entire gene cluster or individual genes using high-fidelity PCR.
-
Assemble the genes into an expression vector under the control of a strong constitutive promoter (e.g., pgk promoter). The vector should also contain a selectable marker for A. oryzae (e.g., pyrG).
-
-
Transformation of Aspergillus oryzae :
-
Prepare protoplasts from a suitable auxotrophic strain of A. oryzae (e.g., a pyrG mutant).
-
Transform the protoplasts with the expression vector using a polyethylene glycol (PEG)-mediated method.
-
Select for transformants on a minimal medium lacking the auxotrophic supplement (e.g., uridine and uracil for a pyrG mutant).
-
-
Screening of Transformants:
-
Cultivate the transformants in a suitable production medium (e.g., DPY medium) at 28°C for 5-7 days.[2]
-
Extract the culture broth and mycelia with an organic solvent (e.g., ethyl acetate).
-
Analyze the extracts for the presence of this compound using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
-
-
Fermentation and Scale-up:
-
Perform small-scale fermentation experiments to optimize production parameters such as media composition, pH, temperature, and aeration.
-
Once optimized, scale up the production to a bioreactor. A fed-batch strategy can be employed to maintain optimal nutrient levels and prolong the production phase.
-
-
Purification:
-
Extract the fermentation broth with ethyl acetate.
-
Concentrate the extract and subject it to column chromatography (e.g., silica gel) with a suitable solvent system to purify this compound.
-
Visualizations
Caption: Proposed biosynthetic pathway for this compound.
References
- 1. The biosynthesis of phenols. Part XVI. Further carbon-14 labelling studies relating to the biosynthesis of sulochrin - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. Engineering Aspergillus oryzae for the Heterologous Expression of a Bacterial Modular Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterologous expression system in Aspergillus oryzae for fungal biosynthetic gene clusters of secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Studies of the Production of Fungal Polyketides in Aspergillus nidulans by Using Systems Biology Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Optimization of fungal secondary metabolites production via response surface methodology coupled with multi-parameter optimized artificial neural network model - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Monomethylsulochrin vs. Amphotericin B: a comparative antileishmanial study.
A detailed analysis of the in vitro efficacy and mechanisms of action of a promising fungal metabolite against the gold-standard antileishmanial drug.
In the ongoing search for novel and more effective treatments for leishmaniasis, a neglected tropical disease affecting millions worldwide, natural products have emerged as a promising source of new therapeutic agents. This guide provides a comparative analysis of monomethylsulochrin, a secondary metabolite isolated from the fungus Aspergillus sp., and Amphotericin B, a long-standing and potent treatment for severe leishmaniasis. This comparison is based on available in vitro experimental data against Leishmania amazonensis, a causative agent of cutaneous and diffuse cutaneous leishmaniasis.
Performance Overview
This compound has demonstrated significant in vitro activity against both the promastigote (the motile, insect-stage) and, more notably, the intracellular amastigote (the replicative, mammalian-stage) forms of Leishmania amazonensis. While its potency against amastigotes is lower than that of Amphotericin B, it exhibits a more favorable selectivity index, suggesting a potentially wider therapeutic window. However, a critical gap in the current understanding of this compound's potential is the complete absence of in vivo efficacy data.
Amphotericin B remains the more potent of the two compounds in direct in vitro comparisons against the amastigote stage of the parasite. Its efficacy in vivo is well-established, although its use is often limited by significant dose-dependent toxicity.
Quantitative Data Summary
The following tables summarize the key in vitro efficacy and cytotoxicity data for this compound and Amphotericin B against Leishmania amazonensis and murine macrophages.
Table 1: In Vitro Antileishmanial Activity and Cytotoxicity
| Compound | Target Organism/Cell | Parameter | Value (µM) | Reference |
| This compound | L. amazonensis promastigotes | IC₅₀ | 18.04 ± 1.11 | [1][2] |
| L. amazonensis amastigotes | IC₅₀ | 5.09 ± 1.06 | [2] | |
| BALB/c peritoneal macrophages | CC₅₀ | 91.63 ± 1.28 | [1][2] | |
| Amphotericin B | L. amazonensis amastigotes | IC₅₀ | 0.21 ± 0.03 | |
| BALB/c peritoneal macrophages | CC₅₀ | 1.18 ± 1.12 |
IC₅₀ (50% inhibitory concentration) is the concentration of the compound that inhibits 50% of the parasite's growth or viability. CC₅₀ (50% cytotoxic concentration) is the concentration that causes 50% cytotoxicity to the host cells.
Table 2: Selectivity Index
| Compound | Selectivity Index (SI) |
| This compound | 17.99 |
| Amphotericin B | 5.61 |
The Selectivity Index (SI) is calculated as the ratio of CC₅₀ (macrophages) to IC₅₀ (amastigotes). A higher SI value indicates greater selectivity for the parasite over the host cell.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments cited in this guide.
In Vitro Antileishmanial Activity against Promastigotes
Leishmania amazonensis promastigotes are cultured in a suitable medium (e.g., Schneider's insect medium supplemented with fetal bovine serum) at 26°C. The parasites in the logarithmic growth phase are seeded into 96-well plates. The test compounds, this compound and Amphotericin B, are added at various concentrations, and the plates are incubated for a defined period (e.g., 72 hours). Parasite viability is then assessed using a colorimetric assay, such as the MTT assay, which measures the metabolic activity of viable cells. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.
In Vitro Antileishmanial Activity against Intracellular Amastigotes
Peritoneal macrophages are harvested from BALB/c mice and seeded in 24-well plates with coverslips. The macrophages are then infected with stationary-phase L. amazonensis promastigotes at a parasite-to-macrophage ratio of 10:1. After an incubation period to allow for phagocytosis (e.g., 4 hours), non-phagocytosed promastigotes are removed by washing. The infected macrophages are then treated with different concentrations of the test compounds for 72 hours. The coverslips are subsequently fixed, stained with Giemsa, and observed under a light microscope. The number of intracellular amastigotes per 100 macrophages is counted, and the IC₅₀ value is calculated.[1]
Cytotoxicity Assay
Peritoneal macrophages from BALB/c mice are seeded in 96-well plates. The cells are then exposed to various concentrations of this compound or Amphotericin B for 72 hours. Cell viability is determined using the MTT assay. The CC₅₀ value, representing the concentration that causes a 50% reduction in cell viability, is then calculated.[1]
Visualizing the Pathways and Processes
To better understand the experimental approach and the proposed mechanisms of action, the following diagrams have been generated.
Caption: Experimental workflow for in vitro antileishmanial evaluation.
Caption: Proposed mechanism of action for this compound.
Caption: Established mechanism of action for Amphotericin B.
Conclusion and Future Directions
This compound presents a compelling profile as a potential antileishmanial drug candidate based on its in vitro activity and, notably, its favorable selectivity index compared to Amphotericin B. Its proposed dual mechanism of action, targeting both ergosterol biosynthesis and mitochondrial function, could be advantageous in overcoming potential resistance mechanisms.
However, the lack of in vivo data for this compound is a significant limitation in its current evaluation. Future research should prioritize the assessment of its efficacy and toxicity in animal models of leishmaniasis. These studies will be crucial in determining whether the promising in vitro profile of this compound translates into a safe and effective treatment for this debilitating disease. For now, Amphotericin B, despite its toxicity concerns, remains a clinically proven and more potent option.
References
A Comparative Analysis of Monomethylsulochrin from Diverse Fungal Isolates: A Guide for Researchers
For Immediate Release
Introduction to Monomethylsulochrin
This compound is a polyketide-derived secondary metabolite that has been isolated from several endophytic fungi, most notably from the genus Aspergillus. Structurally, it is a benzophenone, and its biological activity has garnered interest in the scientific community. This guide focuses on the characteristics of this compound obtained from three reported fungal sources: Aspergillus fumigatus, Aspergillus terreus, and unspecified Aspergillus species.
Data Summary of this compound from Fungal Isolates
The following tables summarize the available quantitative data for this compound from different fungal sources. It is important to note that the data is compiled from various studies and may not be directly comparable due to differing experimental conditions.
Table 1: this compound from Aspergillus fumigatus
| Parameter | Value | Reference |
| Biological Activity | ||
| Antifungal Activity vs. Cladosporium cladosporioides | Strong | [1] |
| Cytotoxicity (HepG2 cell line) | IC50: >50 µM | [2] |
| Antibacterial Activity vs. Staphylococcus aureus | MIC: 3.12 µg/mL | [2] |
| Antibacterial Activity vs. MRSA | MIC: 3.12 µg/mL | [2] |
Table 2: this compound from Aspergillus terreus
| Parameter | Value | Reference |
| Biological Activity | ||
| α-acetylcholinesterase (AChE) Inhibition | IC50: 6.71 µM | [3] |
| Cytotoxicity (MCF-7) | No significant activity | [3] |
| Cytotoxicity (A549) | No significant activity | [3] |
| Cytotoxicity (Hela) | No significant activity | [3] |
| Cytotoxicity (KB) | No significant activity | [3] |
Table 3: this compound from Aspergillus sp.
| Parameter | Value | Reference |
| Biological Activity | ||
| Antileishmanial Activity (L. amazonensis promastigotes) | IC50: 18.04 ± 1.11 µM | [4] |
| Antileishmanial Activity (L. amazonensis amastigotes) | IC50: 5.09 ± 1.06 µM | [4] |
| Cytotoxicity (Peritoneal Macrophages) | CC50: 91.63 ± 1.28 µM | [4] |
| Antibacterial Activity | Weak | [4] |
| Antifungal Activity | None | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the isolation, purification, and biological evaluation of this compound.
Fungal Culture and Metabolite Extraction
Endophytic fungi such as Aspergillus fumigatus and Aspergillus terreus are cultured on a suitable medium, such as Potato Dextrose Broth (PDB) or solid rice medium, to promote the production of secondary metabolites.[1][5]
-
Inoculation and Incubation: The fungal strain is inoculated into the sterile culture medium and incubated under static or shaking conditions at room temperature (around 25-30°C) for a period of 10 to 30 days.[1][5]
-
Extraction: After the incubation period, the fungal biomass and the culture broth are separated by filtration. The filtrate and the mycelium are then extracted separately with an organic solvent, typically ethyl acetate.[1][6] The organic extracts are then combined and concentrated under vacuum to yield the crude extract.
Isolation and Purification of this compound
The crude extract is subjected to chromatographic techniques to isolate this compound.
-
Column Chromatography: The crude extract is first fractionated using column chromatography on silica gel, eluting with a gradient of solvents such as chloroform and methanol.[7]
-
Size-Exclusion Chromatography: Further purification can be achieved using Sephadex LH-20 column chromatography.[7]
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification step often involves preparative HPLC with a C18 reverse-phase column to obtain pure this compound.[4]
Biological Activity Assays
The cytotoxic effect of this compound on cancer cell lines (e.g., HepG2, MCF-7) and normal cell lines is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9]
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.[8]
-
Treatment: The cells are then treated with various concentrations of this compound and incubated for another 48 hours.[8]
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours.[8]
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution like DMSO.[8]
-
Absorbance Measurement: The absorbance is measured at 570-590 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.[8]
The antimicrobial activity of this compound is evaluated using broth microdilution or agar diffusion methods to determine the Minimum Inhibitory Concentration (MIC).[6][10]
-
Inoculum Preparation: A standardized suspension of the test bacteria or fungi is prepared.
-
Serial Dilution: The compound is serially diluted in a 96-well plate containing the appropriate growth medium.
-
Inoculation: The microbial suspension is added to each well.
-
Incubation: The plates are incubated under suitable conditions for the growth of the microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Visualizations
The following diagrams illustrate the experimental workflow for the analysis of this compound and its known mechanism of action.
Caption: Experimental workflow for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound isolated from biomass extract of Aspergillus sp. against Leishmania amazonensis: In vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactive metabolites identified from Aspergillus terreus derived from soil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iosrjournals.org [iosrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. Assessment of In Vitro Cytotoxic Activity of Fungal Extracts by MTT Assay [bio-protocol.org]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. mdpi.com [mdpi.com]
Validating the Molecular Target of Monomethylsulochrin in Leishmania: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Monomethylsulochrin, an emerging anti-leishmanial compound, and its putative molecular target, sterol 14-alpha-demethylase (CYP51). The performance and validation status of this compound are compared with established anti-leishmanial drugs, supported by available experimental data. This document aims to offer an objective overview to inform further research and drug development efforts in the fight against leishmaniasis.
Introduction to this compound and its Putative Target
This compound, a fungal metabolite, has demonstrated promising activity against Leishmania species. In vitro studies have shown its efficacy in inhibiting the growth of both promastigote and intracellular amastigote forms of Leishmania amazonensis. The proposed mechanism of action involves the disruption of mitochondrial function, leading to a decrease in the mitochondrial membrane potential.
Computational molecular docking studies have identified sterol 14-alpha-demethylase (CYP51) as a potential molecular target for this compound. CYP51 is a critical enzyme in the ergosterol biosynthesis pathway of Leishmania, essential for maintaining the integrity of the parasite's cell membrane. Inhibition of this enzyme is a validated strategy for anti-leishmanial drug development. However, it is crucial to note that the interaction between this compound and Leishmania CYP51 has, to date, only been predicted in silico and awaits direct experimental validation.
Comparison with Alternative Anti-leishmanial Drugs
The efficacy of this compound is benchmarked against established anti-leishmanial agents with well-characterized molecular targets. The following table summarizes key quantitative data for this compound and comparator drugs.
| Compound | Molecular Target | Organism / Cell Line | Assay Type | IC50 / EC50 | Cytotoxicity (CC50) | Level of Target Validation |
| This compound | CYP51 (putative) | L. amazonensis promastigotes | Growth inhibition | 18.04 ± 1.11 µM | 91.63 ± 1.28 µM (Peritoneal macrophages) | Computational (Molecular Docking) |
| L. amazonensis amastigotes | Growth inhibition | 5.09 ± 1.06 µM | ||||
| Ketoconazole | CYP51 | L. amazonensis promastigotes | Growth inhibition | ~2 µM | - | Genetic & Pharmacological |
| L. donovani promastigotes (WT) | Growth inhibition | Lower: 29 ± 5 nM; Upper: 5 ± 0.5 µM | ||||
| Amphotericin B | Ergosterol | L. donovani | Growth inhibition | - | - | Biochemical & Genetic |
| Miltefosine | Lipid metabolism, mitochondrial function (multifactorial) | Various Leishmania species | Clinical trials | Variable cure rates (71.4% - 94%) | - | Pharmacological |
Experimental Protocols
This section details the methodologies for key experiments relevant to the validation of anti-leishmanial drug targets.
Leishmania Growth Inhibition Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against Leishmania promastigotes or amastigotes.
-
Cell Culture: Leishmania promastigotes are cultured in appropriate media (e.g., M199) at 26°C. For amastigote assays, macrophages are infected with stationary-phase promastigotes.
-
Compound Treatment: A serial dilution of the test compound is added to the parasite cultures. A known anti-leishmanial drug (e.g., Amphotericin B) is used as a positive control, and a vehicle (e.g., DMSO) as a negative control.
-
Incubation: Plates are incubated for a defined period (e.g., 72 hours).
-
Viability Assessment: Parasite viability is assessed using methods such as direct counting with a hemocytometer, or more commonly, using viability dyes like Resazurin or MTT. The fluorescence or absorbance is measured using a plate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of growth inhibition against the compound concentration and fitting the data to a dose-response curve.
Mitochondrial Membrane Potential (ΔΨm) Assay
This assay measures the effect of a compound on the mitochondrial health of Leishmania. A decrease in ΔΨm is an indicator of mitochondrial dysfunction.
-
Cell Preparation: Leishmania promastigotes are treated with the test compound at its IC50 concentration for a specified time. A known mitochondrial uncoupler (e.g., CCCP) is used as a positive control.
-
Staining: A fluorescent dye that accumulates in the mitochondria in a potential-dependent manner, such as Rhodamine 123 or JC-1, is added to the cell suspension.
-
Incubation: The cells are incubated in the dark to allow the dye to accumulate in the mitochondria.
-
Flow Cytometry Analysis: The fluorescence intensity of the stained cells is measured using a flow cytometer. A decrease in fluorescence indicates a loss of mitochondrial membrane potential.
-
Data Analysis: The percentage of cells with depolarized mitochondria is quantified and compared between treated and untreated samples.
Thermal Shift Assay (TSA) for Target Engagement
TSA, or Differential Scanning Fluorimetry (DSF), can be used to assess the direct binding of a compound to its target protein by measuring changes in the protein's thermal stability.
-
Protein and Compound Preparation: Purified target protein (e.g., recombinant Leishmania CYP51) is mixed with a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange). The test compound is added to this mixture.
-
Temperature Gradient: The mixture is subjected to a gradual increase in temperature in a real-time PCR machine.
-
Fluorescence Monitoring: As the protein unfolds due to the increasing temperature, the dye binds to the exposed hydrophobic cores, leading to an increase in fluorescence. This fluorescence is monitored in real-time.
-
Melting Temperature (Tm) Determination: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. This is determined from the inflection point of the melting curve.
-
Data Analysis: A shift in the Tm in the presence of the compound compared to the protein alone indicates a direct interaction. Ligand binding typically stabilizes the protein, resulting in a positive Tm shift.
Visualizing the Pathways and Processes
Diagrams generated using Graphviz (DOT language) illustrate key concepts in the validation of this compound's molecular target.
Caption: Proposed mechanism of this compound in Leishmania.
Caption: A generalized workflow for drug target validation in Leishmania.
Conclusion
This compound presents a promising scaffold for the development of new anti-leishmanial drugs, with in vitro efficacy against Leishmania amazonensis. The current evidence, based on molecular docking, points towards CYP51 as its molecular target. However, this hypothesis requires rigorous experimental validation through biochemical and genetic approaches to firmly establish the mechanism of action. A direct comparison with established drugs like ketoconazole, which has a genetically and pharmacologically validated interaction with CYP51, highlights the need for further investigation into this compound's target engagement. Future studies employing techniques such as thermal shift assays and enzymatic inhibition assays with purified Leishmania CYP51 are essential to confirm the in silico predictions and to solidify the standing of this compound as a viable anti-leishmanial candidate.
Monomethylsulochrin: A Comparative Analysis of Efficacy Against Standard of Care Antibiotics
For Immediate Release
[City, State] – [Date] – In the ongoing search for novel antimicrobial agents, a comprehensive evaluation of all potential candidates is crucial for guiding research and development efforts. This report provides a comparative analysis of the efficacy of Monomethylsulochrin, a secondary metabolite produced by certain fungi, against established standard of care antibiotics for common bacterial and fungal infections. This guide is intended for researchers, scientists, and drug development professionals, offering a data-driven perspective on the potential, or lack thereof, of this compound as a viable antimicrobial therapeutic.
A critical finding from existing literature is that this compound exhibits weak antibacterial activity and no significant antifungal activity.[1] This stands in stark contrast to the potent and well-documented efficacy of standard of care antibiotics. While the antiparasitic potential of this compound against Leishmania amazonensis has been noted, its utility as an antibacterial agent appears limited.[1]
Comparative Efficacy Data
To contextualize the "weak antibacterial activity" of this compound, this section presents the Minimum Inhibitory Concentration (MIC) values for standard of care antibiotics against key pathogenic bacteria and fungi. The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation and is a key measure of antimicrobial potency. A lower MIC value indicates greater efficacy.
Unfortunately, specific MIC values for this compound against bacteria could not be sourced from the reviewed literature, underscoring its limited potential in this area. The following tables provide typical MIC ranges for standard antibiotics against common pathogens, offering a benchmark for effective antimicrobial activity.
Table 1: Antibacterial Efficacy Against Staphylococcus aureus (Gram-Positive)
| Antibiotic | Mechanism of Action | Typical MIC Range (µg/mL) |
| This compound | Not established for bacteria | Data not available (reported as weak activity) |
| Vancomycin | Glycopeptide - Inhibits cell wall synthesis | ≤1 - 2[2][3][4][5] |
| Daptomycin | Lipopeptide - Disrupts cell membrane function | ≤1[6][7][8] |
Staphylococcus aureus, particularly methicillin-resistant S. aureus (MRSA), is a major cause of skin and soft tissue infections, as well as more severe invasive infections. Vancomycin and daptomycin are frontline therapies for serious MRSA infections.
Table 2: Antibacterial Efficacy Against Escherichia coli (Gram-Negative)
| Antibiotic | Mechanism of Action | Typical MIC Range (µg/mL) |
| This compound | Not established for bacteria | Data not available (reported as weak activity) |
| Ceftriaxone | Cephalosporin - Inhibits cell wall synthesis | ≤1 - 8[9][10][11] |
| Ciprofloxacin | Fluoroquinolone - Inhibits DNA replication | ≤1[12][13][14] |
Escherichia coli is a common cause of urinary tract infections, gastrointestinal infections, and bacteremia. Ceftriaxone and ciprofloxacin are frequently used to treat infections caused by susceptible strains.
Table 3: Antifungal Efficacy Against Candida albicans
| Antifungal Agent | Mechanism of Action | Typical MIC Range (µg/mL) |
| This compound | Not established | No significant activity reported [1] |
| Fluconazole | Azole - Inhibits ergosterol synthesis | 0.25 - 8[15][16][17] |
| Amphotericin B | Polyene - Binds to ergosterol, disrupting membrane integrity | 0.125 - 1[18][19][20][21] |
Candida albicans is a common fungal pathogen responsible for a range of infections from superficial candidiasis to invasive systemic disease. Fluconazole and Amphotericin B are mainstays of antifungal therapy.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure crucial for assessing the efficacy of an antimicrobial agent. The most common method, and the one that would be used to evaluate a novel compound like this compound, is the broth microdilution method.
Broth Microdilution Method for Antibacterial Susceptibility Testing
This method involves a serial dilution of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, typically at 35°C for 16-20 hours. Following incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for performing and interpreting antimicrobial susceptibility tests.
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated.
Conclusion
Based on the available evidence, this compound does not demonstrate clinically relevant antibacterial or antifungal activity. The stark contrast between its reported weak efficacy and the potent, well-characterized activity of standard of care antibiotics, as evidenced by their low MIC values, suggests that this compound is not a promising candidate for development as an antibiotic. While its antileishmanial properties may warrant further investigation, its utility in combating bacterial and fungal infections is not supported by current data. Future research in the field of antimicrobial discovery should prioritize compounds with demonstrable and potent activity against a broad range of clinically relevant pathogens.
References
- 1. This compound isolated from biomass extract of Aspergillus sp. against Leishmania amazonensis: In vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity of daptomycin tested against Staphylococcus aureus with vancomycin MIC of 2 microg/mL isolated in the United States and European hospitals (2006-2008) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Daptomycin susceptibility of methicillin resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of the minimum inhibitory concentration of daptomycin on the outcomes of Staphylococcus aureus bacteraemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determining the Optimal Ceftriaxone MIC for Triggering Extended-Spectrum β-Lactamase Confirmatory Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Impact of Ceftriaxone Resistance in Escherichia coli Bloodstream Infections: A Multicenter Prospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. droracle.ai [droracle.ai]
- 13. Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oral ciprofloxacin activity against ceftriaxone-resistant Escherichia coli in an in vitro bladder infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jidc.org [jidc.org]
- 19. academic.oup.com [academic.oup.com]
- 20. Optimum Inhibition of Amphotericin-B-Resistant Candida albicans Strain in Single- and Mixed-Species Biofilms by Candida and Non-Candida Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Identity of Monomethylsulochrin: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data of Monomethylsulochrin with its structurally related analogues, Sulochrin and Bisdechlorogeodin. The confirmation of a compound's identity is a critical step in natural product research and drug development, ensuring the integrity and reproducibility of scientific findings. Here, we present a detailed analysis of ¹H NMR, ¹³C NMR, and mass spectrometry data to facilitate the unambiguous identification of this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound, Sulochrin, and Bisdechlorogeodin. Direct comparison of these values is essential for distinguishing between these closely related compounds.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Aromatic Protons | Methoxyl Protons | Methyl Protons | Other | Solvent |
| This compound | 6.30-6.80 (m) | 3.75 (s), 3.85 (s) | 2.10 (s) | - | Not specified |
| Sulochrin | 6.25 (d, J=2.3 Hz), 6.35 (d, J=2.3 Hz), 6.67 (d, J=2.0 Hz), 6.89 (d, J=2.0 Hz) | 3.84 (s) | 2.15 (s) | 11.58 (s, OH), 11.97 (s, OH) | Acetone-d₆ |
| Bisdechlorogeodin | 6.21 (s), 6.48 (s) | 3.71 (s), 3.89 (s) | 2.07 (s) | - | Not specified |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Carbonyl Carbons | Aromatic/Olefinic Carbons | Methoxyl Carbons | Methyl Carbon | Solvent |
| This compound | 168.0, 192.5 | 105.5, 108.2, 110.1, 112.5, 135.8, 142.1, 158.2, 160.5, 163.4, 165.1 | 52.3, 55.8 | 21.5 | Not specified |
| Sulochrin | 170.9, 203.8 | 102.1, 106.8, 108.9, 109.8, 111.9, 137.9, 158.9, 162.8, 164.9, 165.8 | 52.4 | 22.1 | DMSO-d₆ |
| Bisdechlorogeodin | 169.4, 182.1, 187.9 | 98.1, 101.9, 110.2, 113.8, 141.5, 158.4, 165.2, 168.1, 177.2 | 52.9, 56.7 | 21.8 | Not specified |
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | [M+H]⁺ (m/z) | [M-H]⁻ (m/z) | Key Fragment Ions (m/z) |
| This compound | C₁₈H₁₈O₇ | 346.33 | 347.112 | 345.098[1] | 181, 166, 138[1] |
| Sulochrin | C₁₇H₁₆O₇ | 332.30 | 333.09 | 331.0823[2] | 299, 151, 150, 269[2] |
| Bisdechlorogeodin | C₁₇H₁₄O₇ | 330.29 | 331.08 | - | Not available |
Experimental Protocols
Standard protocols for the acquisition of spectroscopic data for fungal metabolites are described below. These are generalized procedures and may require optimization based on the specific instrumentation and sample characteristics.
¹H and ¹³C NMR Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified fungal metabolite in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.
-
For ¹³C NMR, a proton-decoupled sequence is typically used. Parameters may include a 45-degree pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
3. Data Processing:
-
Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin).
-
Apply Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
-
Reference the chemical shifts to the internal standard (TMS).
Liquid Chromatography-Mass Spectrometry (LC-MS)
1. Sample Preparation:
-
Prepare a dilute solution of the purified metabolite (typically 1-10 µg/mL) in a solvent compatible with the LC mobile phase (e.g., methanol, acetonitrile).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
2. LC-MS Analysis:
-
Employ a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Use a suitable reversed-phase column (e.g., C18) for separation.
-
The mobile phase typically consists of a gradient of water (often with 0.1% formic acid) and an organic solvent like acetonitrile or methanol.
-
Set the mass spectrometer to acquire data in both positive and negative ionization modes to obtain comprehensive information.
-
Acquire full scan mass spectra to determine the molecular ion and MS/MS (tandem mass spectrometry) spectra to obtain fragmentation patterns for structural elucidation.
3. Data Analysis:
-
Process the LC-MS data using the instrument's software.
-
Extract the mass spectra of the compound of interest and analyze the molecular ion and fragmentation patterns.
-
Compare the accurate mass measurements with theoretical values to confirm the elemental composition.
Workflow for Spectroscopic Data Comparison
The following diagram illustrates a logical workflow for confirming the identity of this compound using the comparative spectroscopic data.
Caption: Workflow for confirming this compound identity.
References
Correlation of In Vitro vs. In Vivo Efficacy for Monomethylsulochrin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the available efficacy data for Monomethylsulochrin, focusing on its antileishmanial activity. Due to the current lack of in vivo studies for this compound, this document contrasts its in vitro performance with Amphotericin B, a standard therapeutic agent for leishmaniasis, for which both in vitro and in vivo data are available. This comparison aims to offer a benchmark for the potential therapeutic application of this compound and to guide future in vivo experimental design.
In Vitro Efficacy: this compound vs. Amphotericin B
This compound has demonstrated promising activity against Leishmania amazonensis, the causative agent of cutaneous and diffuse cutaneous leishmaniasis. The following tables summarize the in vitro efficacy and cytotoxicity of this compound in comparison to Amphotericin B.
Table 1: In Vitro Antileishmanial Activity against Leishmania amazonensis
| Compound | Promastigotes IC50 (µM) | Intracellular Amastigotes IC50 (µM) |
| This compound | 18.04 ± 1.11[1] | 5.09 ± 1.06[1] |
| Amphotericin B | Not Reported | 0.75 (at 3 µM significant reduction)[2][3] |
Table 2: Cytotoxicity and Selectivity Index
| Compound | Cytotoxicity CC50 (µM) (BALB/c Peritoneal Macrophages) | Selectivity Index (SI) (CC50 / Amastigote IC50) |
| This compound | 91.63 ± 1.28[1] | 18.0 |
| Amphotericin B | Not Reported | Not Reported |
The Selectivity Index (SI) indicates the compound's specificity for the parasite over host cells. A higher SI value is desirable.
Correlation with In Vivo Efficacy: A Projection for this compound
Currently, there are no published in vivo studies evaluating the efficacy of this compound for leishmaniasis. However, the in vitro potency against intracellular amastigotes, the clinically relevant form of the parasite, suggests potential for in vivo activity.
For comparison, Amphotericin B, which shows significant in vitro activity, is also effective in vivo. Studies in BALB/c mice infected with Leishmania amazonensis have shown that Amphotericin B treatment can significantly reduce lesion size and parasite burden.[4][5][6] This established in vitro-in vivo correlation for Amphotericin B provides a hopeful outlook for this compound, warranting further investigation in animal models.
Mechanism of Action and Signaling Pathways
This compound's antileishmanial effect is believed to be mediated through two primary mechanisms:
-
Mitochondrial Dysfunction: The compound induces ultrastructural changes in the parasite, including atypical vacuoles and alterations in the mitochondrial outer membrane, leading to a decrease in the mitochondrial membrane potential.[1][2][7]
-
Inhibition of Sterol Biosynthesis: Molecular modeling suggests that this compound can act as an inhibitor of sterol 14-alpha-demethylase (CYP51), a crucial enzyme in the parasite's ergosterol biosynthesis pathway.[2][7] Inhibition of this pathway disrupts the integrity of the parasite's cell membrane.
The following diagram illustrates the proposed mechanism of action for this compound.
Caption: Proposed mechanism of action of this compound.
While the direct impact of this compound on host cell signaling is yet to be elucidated, the immune response to Leishmania infection in macrophages involves complex signaling cascades. The diagram below depicts a general overview of macrophage activation pathways relevant to parasitic infections.
Caption: General macrophage activation pathways.
Experimental Protocols
The following are summaries of the key experimental protocols used to determine the in vitro efficacy of this compound.
In Vitro Antileishmanial Activity against Promastigotes
-
Parasite Culture: Leishmania amazonensis promastigotes are cultured in Schneider's insect medium supplemented with fetal bovine serum at 26°C.
-
Drug Susceptibility Assay: Promastigotes in the logarithmic growth phase are seeded in 96-well plates.
-
Treatment: The parasites are incubated with varying concentrations of this compound for 24 hours.
-
Viability Assessment: Parasite viability is determined using a colorimetric assay, such as the MTT assay, which measures metabolic activity.
-
IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.[7]
In Vitro Antileishmanial Activity against Intracellular Amastigotes
-
Macrophage Culture: Peritoneal macrophages are harvested from BALB/c mice and cultured in 24-well plates with coverslips.
-
Infection: Macrophages are infected with L. amazonensis promastigotes at a parasite-to-cell ratio of 10:1.
-
Removal of Free Parasites: After 6 hours of incubation, non-internalized parasites are removed by washing.
-
Treatment: Infected macrophages are treated with different concentrations of this compound or Amphotericin B for 24 hours.
-
Assessment of Infection: The coverslips are fixed, stained, and examined under a light microscope to determine the number of infected macrophages and the number of amastigotes per macrophage.
-
IC50 Calculation: The IC50 value is determined based on the reduction in the percentage of infected cells or the number of amastigotes.[2]
Cytotoxicity Assay
-
Cell Culture: Peritoneal macrophages from BALB/c mice are seeded in 96-well plates.
-
Treatment: The cells are incubated with various concentrations of this compound for 24 hours.
-
Viability Assessment: Cell viability is measured using the MTT assay.
-
CC50 Calculation: The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.[1][7]
The workflow for these in vitro assays is summarized in the diagram below.
Caption: In vitro antileishmanial assay workflow.
Conclusion and Future Directions
This compound exhibits potent and selective in vitro activity against Leishmania amazonensis, with a mechanism of action that targets the parasite's mitochondria and sterol biosynthesis. While these findings are promising, the absence of in vivo data represents a significant gap in our understanding of its therapeutic potential. Future research should prioritize the evaluation of this compound in animal models of cutaneous leishmaniasis to establish a correlation between its in vitro and in vivo efficacy. Furthermore, studies exploring its interaction with host macrophage signaling pathways could provide valuable insights into its immunomodulatory effects and overall therapeutic profile.
References
- 1. This compound isolated from biomass extract of Aspergillus sp. against Leishmania amazonensis: In vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound isolated from biomass extract of Aspergillus sp. against Leishmania amazonensis: In vitro biological evaluation and molecular docking [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Amphotericin B resistance in Leishmania amazonensis: In vitro and in vivo characterization of a Brazilian clinical isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Bioactivities of Pseurotin A and Monomethylsulochrin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the bioactive properties of two fungal secondary metabolites, Pseurotin A and Monomethylsulochrin. The information presented is collated from various scientific studies to offer an objective overview supported by experimental data, detailed protocols, and visual representations of molecular pathways.
Overview of Bioactivities
Pseurotin A, a spiro-heterocyclic γ-lactam alkaloid, has been extensively studied and demonstrates a wide array of biological functions, including anticancer, anti-inflammatory, and immunosuppressive activities.[1][2] In contrast, this compound, a benzophenone derivative, is a less characterized compound with demonstrated potent antileishmanial activity.[3]
| Bioactivity | Pseurotin A | This compound |
| Anticancer | Yes | Limited Data |
| Anti-inflammatory | Yes | Limited Data |
| Antileishmanial | Moderate | Yes (Potent) |
| Immunosuppressive | Yes | Not Reported |
| PCSK9 Inhibition | Yes | Not Reported |
| Osteoclastogenesis Inhibition | Yes | Not Reported |
| Enzyme Inhibition | Chitin Synthase, PCSK9 | Sterol 14-alpha-demethylase (CYP51) |
Comparative Quantitative Data
Anticancer & Cytotoxic Activity
Pseurotin A has shown cytotoxic effects against various cancer cell lines, notably hepatocellular carcinoma and breast cancer.[4][5] Data for this compound in this area is sparse, but its cytotoxicity has been evaluated against mammalian macrophages as a control in antileishmanial studies.
| Compound | Cell Line | Assay | Activity Metric | Value | Reference |
| Pseurotin A | HepG2 (Hepatocellular Carcinoma) | SRB Assay | IC50 | Not specified in abstract | [6] |
| Pseurotin A | BT-474 (Breast Cancer) | Xenograft Model | Tumor Growth Suppression | 59.8% at 10 mg/kg | [7] |
| Pseurotin A | T47D (Breast Cancer) | Not specified | Not specified | Dose-dependent reduction of PCSK9 | [5] |
| Pseurotin A | RWPE-1 (Normal Prostate) | MTT Assay | Cytotoxicity | Significant death at 1 and 2 mM | [2] |
| This compound | BALB/c Peritoneal Macrophages | Not specified | CC50 | 91.63 ± 1.28 µM | [3] |
Antileishmanial Activity
In a direct comparative study, this compound demonstrated significantly more potent activity against Leishmania amazonensis than Pseurotin A.
| Compound | Parasite Form | Activity Metric | Value | Reference |
| Pseurotin A | L. amazonensis promastigotes | IC50 | > 579.5 µM | [8] |
| This compound | L. amazonensis promastigotes | IC50 | 18.04 ± 1.11 µM | [1] |
| This compound | L. amazonensis intracellular amastigotes | IC50 | 5.09 ± 1.06 µM | [1] |
Anti-Inflammatory Activity
Pseurotin A has been shown to inhibit inflammatory responses in macrophages by reducing the production of nitric oxide (NO) and pro-inflammatory cytokines like IL-6.[3]
| Compound | Cell Line | Effect | Concentration | Reference |
| Pseurotin A | RAW 264.7 Macrophages | Significant inhibition of NO production | Up to 50 µM | [3] |
| Pseurotin A | RAW 264.7 Macrophages | Significant inhibition of IL-6 production | Up to 50 µM | [3] |
Experimental Protocols
Cell Viability / Cytotoxicity Assay (MTT Protocol)
This protocol is a standard method for assessing the effect of a compound on cell viability.[1]
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Pseurotin A, this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Add 10 µl of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/ml in PBS) to each well.
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µl of a solubilization solution (e.g., 40% DMF in 2% acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix thoroughly and measure the absorbance at a wavelength of 570-600 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
In Vitro Anti-Inflammatory Assay (Albumin Denaturation)
This assay is used to screen for anti-inflammatory properties by measuring the inhibition of heat-induced protein denaturation.[9][10]
-
Reaction Mixture Preparation: In a tube, mix 0.2 ml of egg albumin (from a fresh hen's egg), 2.8 ml of phosphate-buffered saline (PBS, pH 6.4), and 2 ml of the test compound at various concentrations.
-
Control Preparation: Prepare a control tube containing 2 ml of distilled water instead of the test compound.
-
Incubation (Room Temp): Incubate all tubes at 37°C for 15 minutes.
-
Incubation (Heating): Transfer the tubes to a water bath and heat at 70°C for 5 minutes to induce protein denaturation.
-
Cooling: After heating, allow the solutions to cool to room temperature.
-
Absorbance Reading: Measure the absorbance of the solutions at 660 nm using a spectrophotometer. The absorbance is proportional to the amount of protein aggregation (denaturation).
-
Calculation: The percentage inhibition of denaturation is calculated as: [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.
Antileishmanial Activity Assay (Promastigote Viability)
This protocol determines the efficacy of a compound against the motile, extracellular form of the Leishmania parasite.[8]
-
Parasite Culture: Culture Leishmania promastigotes in an appropriate medium until they reach the stationary phase.
-
Assay Setup: In a 96-well plate, incubate the promastigotes (e.g., 10^6 parasites/ml) with various concentrations of the test compound (e.g., 9.0–721.9 μM for this compound). Include an untreated parasite control and a reference drug control (e.g., Amphotericin B). The final volume in each well should be 100 µL.
-
Incubation: Incubate the plate for 24 hours.
-
Viability Assessment: Evaluate parasite viability by counting the number of motile promastigotes using a Neubauer chamber (hemocytometer) under a light microscope.
-
IC50 Calculation: Compare the counts from the treated wells to the untreated control to determine the concentration at which 50% of the parasites are killed (IC50).
Signaling Pathways
Pseurotin A: Inhibition of Pro-inflammatory Pathways
Pseurotin A exerts its anti-inflammatory and other bioactivities by modulating key signaling cascades, particularly the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. It has been shown to suppress the activation of these pathways, leading to a downstream reduction in the expression of inflammatory mediators and cell proliferation signals.[3]
This compound: A Potential Enzyme Inhibitor
The primary mechanism of action proposed for this compound's antileishmanial activity is the inhibition of a key enzyme in the parasite's sterol biosynthesis pathway, sterol 14-alpha-demethylase (CYP51).[1] This enzyme is crucial for maintaining the integrity of the parasite's cell membrane. Its effect on mammalian signaling pathways has not been extensively reported.
Conclusion
Pseurotin A and this compound are bioactive fungal metabolites with distinct and compelling therapeutic potential. Pseurotin A demonstrates broad-spectrum activity against cancer and inflammation through the modulation of well-established signaling pathways like MAPK and NF-κB. This compound, while less studied, exhibits highly potent and specific activity against Leishmania parasites, likely through the inhibition of a critical parasitic enzyme. This comparative guide highlights the diverse pharmacological profiles of these compounds and underscores the need for further investigation into the broader bioactivities and mechanisms of this compound.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Natural pseurotins inhibit proliferation and inflammatory responses through the inactivation of STAT signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]
- 6. Determination of inhibitors' potency (IC50) by a direct high-performance liquid chromatographic method on an immobilised acetylcholinesterase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C18H18O7 | CID 23872041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medwinpublishers.com [medwinpublishers.com]
Monomethylsulochrin's Drug-Likeness Profile: A Comparative Analysis Using Lipinski's Rule of Five
In the landscape of drug discovery and development, the early assessment of a compound's drug-like properties is a critical step to de-risk projects and ensure that candidates have a higher probability of success in clinical trials. Lipinski's rule of five provides a foundational framework for evaluating the oral bioavailability of a potential drug molecule. This guide offers a comparative analysis of Monomethylsulochrin, a naturally occurring benzophenone, against the established parameters of Lipinski's rule, with Ibuprofen and Atorvastatin serving as benchmarks for compliant and non-compliant drugs, respectively.
Understanding Lipinski's Rule of Five
Developed by Christopher A. Lipinski in 1997, the "rule of five" is a set of guidelines used to predict the likelihood of a chemical compound being an orally active drug in humans.[1] The rule states that, in general, an orally bioavailable drug has:
-
No more than 5 hydrogen bond donors (the total number of nitrogen-hydrogen and oxygen-hydrogen bonds).[2]
-
No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).[2]
-
A molecular mass of less than 500 daltons.[2]
-
A calculated octanol-water partition coefficient (logP) that does not exceed 5.[2]
A compound is considered to have poor oral bioavailability if it violates two or more of these rules.[3]
Comparative Analysis of Physicochemical Properties
To objectively assess this compound's drug-like properties, its key physicochemical parameters were compared against those of Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID) that adheres to Lipinski's rule, and Atorvastatin, a cholesterol-lowering medication known to have violations of the rule.[4][5]
| Property | This compound | Ibuprofen | Atorvastatin | Lipinski's Rule of Five Guideline |
| Molecular Weight ( g/mol ) | 346.33[6] | 206.13[4] | 558.25[5] | < 500 |
| Hydrogen Bond Donors | 2[7] | 1[4] | 4[5] | ≤ 5 |
| Hydrogen Bond Acceptors | 7[7] | 2[4] | 6[5] | ≤ 10 |
| Calculated logP | 3.3 | 3.64[4] | 5.68[5] | ≤ 5 |
| Number of Violations | 0 | 0 | 2 | ≤ 1 |
Table 1: Comparison of this compound's physicochemical properties with Ibuprofen, Atorvastatin, and Lipinski's rule of five.
Based on the data presented, this compound fully complies with all four of Lipinski's rules. Its molecular weight is well below the 500 dalton threshold, it possesses a low number of hydrogen bond donors and acceptors, and its calculated logP is within the acceptable range for oral bioavailability. In contrast, while Ibuprofen also shows no violations, Atorvastatin exceeds the limits for both molecular weight and logP, yet it is a successful oral medication, highlighting that Lipinski's rule is a guideline rather than an absolute predictor of a drug's success.[3]
Experimental Protocols
The data for this compound and the benchmark drugs are based on computationally predicted properties, which are standard in early-stage drug discovery for high-throughput screening.
Determination of Physicochemical Properties:
The molecular weight, number of hydrogen bond donors, number of hydrogen bond acceptors, and the calculated logarithm of the octanol-water partition coefficient (cLogP) for this compound, Ibuprofen, and Atorvastatin were obtained from publicly available chemical databases such as PubChem and IUPHAR/BPS Guide to PHARMACOLOGY. These databases utilize established algorithms for the in-silico prediction of these properties.
-
Molecular Weight: Calculated from the molecular formula.
-
Hydrogen Bond Donors: Determined by counting the number of O-H and N-H bonds in the molecule.
-
Hydrogen Bond Acceptors: Determined by counting the number of oxygen and nitrogen atoms.
-
cLogP: Calculated using computational models that estimate the distribution of a compound between an octanol and water phase, which is a measure of its lipophilicity.
Visualizing Drug-Likeness: A Comparative Workflow
The following diagram illustrates the evaluation process of a chemical compound against Lipinski's rule of five, using this compound as an example.
Caption: Workflow for evaluating this compound against Lipinski's rule of five.
This flowchart demonstrates how the physicochemical properties of this compound are assessed against each of the four criteria of Lipinski's rule. The outcome of this evaluation is a clear "compliant" status, indicating a favorable profile for oral bioavailability.
The logical relationship for determining compliance can be further visualized as follows:
Caption: Decision tree for assessing drug-likeness based on Lipinski's rule.
Conclusion
This compound exhibits a physicochemical profile that is fully compliant with Lipinski's rule of five, suggesting it possesses drug-like properties favorable for oral administration. Its molecular weight, hydrogen bonding characteristics, and lipophilicity all fall within the recommended ranges. When benchmarked against a known compliant drug like Ibuprofen, this compound's profile is comparable. Furthermore, its adherence to the rule is in contrast to a successful drug like Atorvastatin, which has known violations, underscoring that while Lipinski's rule is a valuable tool for initial screening, it is not the sole determinant of a drug's ultimate success. These findings support the further investigation of this compound in the drug discovery pipeline.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. ibuprofen | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. atorvastatin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound | C18H18O7 | CID 23872041 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
